O-(5-fluoro-2-methylbenzyl)hydroxylamine CAS number and material safety data sheet
Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. O-(5-fluoro-2-methylbenzyl)hydroxylamine (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) is a highly specialized, halogenated hydroxylamine derivative utilized primarily for the synthesis of oxime ethers. By converting metabolically vulnerable carbonyl groups into stable, lipophilic oxime ethers, this compound serves as a critical pharmacophore anchor in the development of advanced kinase inhibitors and antimicrobial agents.
This technical guide provides an authoritative breakdown of its chemical properties, safety protocols, mechanistic utility, and a field-proven experimental methodology for its application in drug synthesis.
Chemical Identification & Physicochemical Profiling
Understanding the quantitative properties of this building block is essential for predicting its behavior in complex synthetic pathways and its ultimate effect on the target molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [1].
Table 1: Quantitative Chemical Properties
Property
Value
Causality / Relevance in Drug Design
CAS Number
854382-99-3
Unique identifier for regulatory tracking and procurement.
Molecular Formula
C₈H₁₀FNO
Defines the atomic composition and stoichiometric baseline.
Molecular Weight
155.17 g/mol
Low molecular weight ensures that integration into larger drug scaffolds does not easily violate Lipinski’s Rule of 5.
Topological Polar Surface Area
35.3 Ų
Contributes minimal polar surface area, preserving the cell permeability of the final synthesized drug candidate.
XLogP3
~1.3
Provides a moderate lipophilic boost, ideal for anchoring into hydrophobic pockets of target proteins.
Structural Features
Ortho-methyl, Meta-fluoro
The fluorine atom blocks cytochrome P450-mediated oxidation, while the methyl group restricts the dihedral angle, locking the molecule into an active binding conformation.
Material Safety Data Sheet (MSDS) & Handling Protocols
As a reactive amine derivative, O-(5-fluoro-2-methylbenzyl)hydroxylamine requires stringent handling protocols to ensure both operator safety and reagent integrity.
Table 2: Safety, Storage, and Emergency Guidelines
Category
Specification & Mitigation Strategy
GHS Hazard Statements
H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Protocols
P261: Avoid breathing dust/fume/gas/mist/vapors. P280: Wear protective nitrile gloves, tightly fitting safety goggles, and a lab coat.
Storage Conditions
Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Causality: Hydroxylamines are susceptible to slow auto-oxidation and hydrolysis; cold, dry storage prevents degradation of the nucleophilic nitrogen.
Emergency First Aid
Eye Contact: Flush with copious amounts of water for 15 minutes (P305+P351+P338). Ingestion: Do not induce vomiting; rinse mouth and seek immediate medical toxicology support.
Mechanistic Utility in Medicinal Chemistry
The conversion of a ketone or aldehyde into an oxime ether using O-(5-fluoro-2-methylbenzyl)hydroxylamine is not merely a structural change; it is a strategic pharmacological upgrade.
Kinase Inhibition & Hydrophobic Anchoring: Oxime ethers are critical pharmacophores in the development of kinase inhibitors, such as those targeting p38 MAP kinase for inflammatory diseases [2]. The O-benzyl group acts as a lipophilic anchor that penetrates deep into the hydrophobic hinge region of the kinase active site.
Metabolic Stability: Unlike standard hydroxylamines that yield free oximes (R-C=N-OH)—which are prone to rapid glucuronidation and clearance—the addition of the fluorinated benzyl group locks the oxygen atom. This prevents phase II metabolism while the fluorine atom prevents phase I aromatic hydroxylation.
Receptor Binding Modes: The oxime ether linkage contains high-density hydrogen-bond acceptors (the nitrogen and oxygen atoms) coupled with high polarity. This drastically alters the mode of interaction with receptor binding sites compared to the original carbonyl compounds, often resulting in nanomolar binding affinities against targets like bacterial FabH [3].
Experimental Methodology: Synthesis of Targeted Oxime Ethers
To synthesize a kinase inhibitor utilizing this compound, the following step-by-step protocol outlines the acid-catalyzed condensation workflow. This protocol is designed as a self-validating system to ensure high-yield conversion.
Step 1: Reagent Preparation
Action: Dissolve 1.0 equivalent of the target carbonyl scaffold (ketone/aldehyde) in anhydrous methanol (0.2 M concentration). Add 1.2 equivalents of O-(5-fluoro-2-methylbenzyl)hydroxylamine (typically supplied as a hydrochloride salt).
Causality: Methanol is chosen because it easily solubilizes both the organic scaffold and the polar hydrochloride salt, facilitating a homogenous reaction environment.
Step 2: Base Addition & Acid Catalysis
Action: Add 1.5 equivalents of anhydrous sodium acetate or pyridine to the mixture. Stir at room temperature for 12–24 hours.
Causality: The base serves a dual purpose. First, it neutralizes the hydrochloride salt, liberating the nucleophilic free-base hydroxylamine. Second, it creates a mildly acidic buffer system (pH 4–5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that it protonates the hydroxylamine (which would destroy its nucleophilicity).
Action: At the 2-hour mark, sample the reaction and analyze via Thin Layer Chromatography (TLC) or LC-MS.
Validation Logic: The conversion of a hydrogen-bond accepting carbonyl to a highly lipophilic oxime ether will result in a significant increase in the retention factor (
Rf
) on normal-phase silica. If the
Rf
does not shift, the system indicates an improper pH. Corrective Action: Add catalytic acetic acid to re-initiate the nucleophilic attack.
Step 4: Workup and Isolation
Action: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.
Causality: The aqueous bicarbonate wash ensures the complete removal of any residual acetic acid or pyridine, preventing acid-catalyzed hydrolysis of the newly formed oxime ether during storage.
Pathway Visualization
The following diagram illustrates the logical flow from chemical synthesis to biological mechanism of action, highlighting the transformation of the scaffold and its downstream pharmacological effects.
Synthesis of oxime ether pharmacophores and subsequent targeted kinase inhibition pathway.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20595387, O-(5-fluoro-2-methylbenzyl)hydroxylamine. PubChem.[Link]
Goldstein, D. M., et al.P38 inhibitors and methods of use thereof. US Patent 7135575B2.
Luo, Y., et al. (2012). Synthesis and Antimicrobial Activities of Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors. ChemMedChem / ResearchGate.[Link]
Exploratory
Strategic In Vitro Screening and Toxicity Profiling of O-(5-fluoro-2-methylbenzyl)hydroxylamine
Executive Summary O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) is a specialized fluorinated alkoxyamine utilized as a building block and intermediate in pharmaceutical synthesis[1]. While the 5-fluoro-2-me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) is a specialized fluorinated alkoxyamine utilized as a building block and intermediate in pharmaceutical synthesis[1]. While the 5-fluoro-2-methylbenzyl moiety imparts favorable lipophilicity and metabolic stability, the presence of the O-hydroxylamine pharmacophore introduces significant toxicological liabilities. This technical whitepaper outlines a rigorous, tiered in vitro screening strategy designed to de-risk this compound early in the drug development pipeline. By focusing on the mechanistic causality of hydroxylamine-induced toxicity—specifically mutagenicity and hematotoxicity—this guide provides self-validating protocols to ensure scientific integrity and regulatory compliance.
Chemical Profiling & Mechanistic Rationale
To design an effective screening cascade, we must first understand the structural liabilities of the molecule. Alkoxyamines are generally more stable than free hydroxylamines; however, they are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation in the liver.
The Causality of Toxicity:
Genotoxicity (ICH M7 Alert): The cleavage of the O-N bond releases free hydroxylamine and reactive nitroso intermediates. These electrophilic species can intercalate with or covalently bind to DNA, triggering structural alerts for mutagenicity under ICH M7 guidelines[2].
Hematotoxicity (Methemoglobinemia): Hydroxylamines are potent oxidizing agents in biological systems. Upon entering erythrocytes, they rapidly oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb)[3]. MetHb cannot bind oxygen, leading to cellular hypoxia and cyanosis.
Cardiotoxicity (Lipophilicity-Driven): The addition of the fluorinated aromatic ring increases the compound's LogP. High lipophilicity is a known driver for promiscuous binding to the hERG potassium channel, necessitating early screening for QT prolongation risks[4].
Metabolic O-dealkylation pathway leading to hydroxylamine-induced hematotoxicity and mutagenicity.
Tiered In Vitro Screening Workflow
To systematically evaluate O-(5-fluoro-2-methylbenzyl)hydroxylamine, we employ a three-tiered orthogonal screening approach. This ensures that any observed toxicity is mechanistically validated rather than an artifact of a single assay format.
Tiered in vitro screening workflow for evaluating novel hydroxylamine pharmacophores.
Regulatory Standard: OECD 471 | Target Liability: ICH M7 Mutagenicity[2]
Causality for Protocol Choice: Standard plate incorporation often yields false negatives for hydroxylamines because their reactive metabolites degrade rapidly. We mandate the pre-incubation method to ensure the bacterial DNA is exposed to the transient reactive species generated during S9 metabolic activation.
Step-by-Step Methodology:
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight to a density of
1−2×109
cells/mL.
S9 Mix Formulation: Prepare a 10% (v/v) rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 metabolism.
Pre-Incubation: In a sterile tube, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for S9- conditions), and 50 µL of O-(5-fluoro-2-methylbenzyl)hydroxylamine (serial dilutions: 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking.
Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
Positive (S9+): 2-aminoanthracene (all strains) to validate S9 metabolic competence.
Protocol 2: In Vitro Methemoglobin (MetHb) Formation Assay
Target Liability: Hematotoxicity / Hypoxia[3]
Causality for Protocol Choice: Because the parent compound requires cellular uptake and potential intra-erythrocytic metabolism to exert its oxidizing effect, testing on intact washed human red blood cells (RBCs) provides a more physiologically relevant kinetic profile than purified hemoglobin.
Step-by-Step Methodology:
RBC Isolation: Obtain fresh human whole blood (collected in EDTA tubes). Centrifuge at 1000 × g for 10 minutes. Discard plasma and buffy coat. Wash the RBC pellet three times with isotonic PBS (pH 7.4).
Suspension: Resuspend washed RBCs in HEPES-buffered saline to a final hematocrit of 40%.
Compound Incubation: Aliquot 1 mL of the RBC suspension into microcentrifuge tubes. Add O-(5-fluoro-2-methylbenzyl)hydroxylamine to achieve final concentrations of 10, 50, 100, and 500 µM. Incubate at 37°C for 60 minutes on a gentle rotator[3].
Lysis & Spectral Analysis: Lyse the RBCs using a 1:10 dilution in distilled water. Centrifuge to remove cell debris. Measure the absorbance of the supernatant using a spectrophotometer or CO-oximeter. MetHb exhibits a characteristic absorption peak at 630 nm.
Self-Validating Controls:
Negative: PBS + DMSO vehicle.
Positive: Sodium nitrite (NaNO₂, 1 mM), a direct and potent MetHb inducer.
Protocol 3: Automated hERG Patch-Clamp Assay
Regulatory Standard: ICH S7B[4] | Target Liability: QTc Prolongation
Causality for Protocol Choice: The fluorinated benzyl ring increases lipophilicity, a primary driver for off-target hERG channel blockade. Whole-cell patch-clamp is the gold standard for quantifying this risk[4].
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells and load them into an automated patch-clamp system (e.g., QPatch or SyncroPatch).
Electrophysiological Protocol: Establish the whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Perfusion: Perfuse the cells with extracellular solution containing escalating concentrations of the test compound (0.1 to 30 µM) for 5 minutes per concentration to ensure steady-state block.
Data Analysis: Measure the peak tail current amplitude. Calculate the IC₅₀ using a standard Hill equation fit.
Self-Validating Controls:
Positive: E-4031 (100 nM) to ensure >80% tail current inhibition.
Quantitative Data Summary & Decision Matrix
To facilitate rapid decision-making, the following table summarizes the quantitative acceptance criteria for the screening cascade. If O-(5-fluoro-2-methylbenzyl)hydroxylamine breaches these thresholds, structural optimization (e.g., masking the hydroxylamine group or altering the fluorination pattern) is required.
Assay / Parameter
Target Liability
Acceptance Criteria (Go/No-Go)
Mechanistic Rationale
Ames Test (OECD 471)
Mutagenicity
< 2-fold increase in revertant colonies vs. vehicle control.
A ≥2-fold increase indicates DNA reactivity, triggering strict ICH M7 control limits (TTC of 1.5 µ g/day ).
MetHb Formation
Hematotoxicity
< 5% MetHb relative to total hemoglobin at 100 µM.
Clinical cyanosis occurs at >10% MetHb. A 5% in vitro threshold provides a safety buffer for in vivo exposure.
hERG Patch-Clamp
Cardiotoxicity
IC₅₀ > 10 µM (or >30-fold margin over predicted Cmax).
Strong hERG inhibition (IC₅₀ < 1 µM) correlates with fatal Torsades de Pointes arrhythmias per ICH S7B guidelines.
LogP (Calculated)
Physicochemical
LogP < 3.5
Highly lipophilic fluorinated aromatics exhibit poor solubility and higher promiscuity in off-target binding.
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) , International Council for Harmonisation (ICH), 2
Bacterial Reverse Mutation Assay or Ames assay (OECD 471) , National Institute of Biology (NIB),
Methemoglobin Formation by Hydroxylamine Metabolites of Sulfamethoxazole and Dapsone , Journal of Pharmacology and Experimental Therapeutics (JPET),3
ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential , European Medicines Agency (EMA), 4
A Technical Guide to the Determination of Molecular Weight and Exact Mass for O-(5-fluoro-2-methylbenzyl)hydroxylamine
Abstract In the fields of medicinal chemistry, pharmacology, and analytical science, the precise characterization of molecular entities is paramount. Two fundamental, yet distinct, physiochemical properties are at the co...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the fields of medicinal chemistry, pharmacology, and analytical science, the precise characterization of molecular entities is paramount. Two fundamental, yet distinct, physiochemical properties are at the core of this characterization: molecular weight and exact mass. While often used interchangeably in general discourse, their specific values, calculation methods, and applications differ significantly. This technical guide provides a detailed, first-principles-based methodology for the calculation of both the molecular weight and the exact mass of the research compound O-(5-fluoro-2-methylbenzyl)hydroxylamine. By elucidating the causality behind each calculation and grounding the data in authoritative sources, this document serves as a practical reference for researchers, scientists, and drug development professionals who rely on precise mass determination for compound verification, high-resolution mass spectrometry analysis, and stoichiometric calculations.
Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass
A thorough understanding of a compound's mass is critical for its synthesis, purification, and analytical identification. The two primary metrics used to define this property are molecular weight (or average molecular mass) and exact mass (or monoisotopic mass).
Molecular Weight (Average Mass) : This value represents the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes.[1][2] For example, the standard atomic weight of carbon is approximately 12.011 amu, which accounts for the natural prevalence of both the ¹²C (≈98.9%) and ¹³C (≈1.1%) isotopes.[3][4] Molecular weight is the indispensable value for any macroscopic laboratory work, such as preparing solutions or determining molar quantities for chemical reactions, as it reflects the average mass of a large population of molecules.
Exact Mass (Monoisotopic Mass) : In contrast, exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[5] For instance, in the exact mass calculation for an organic molecule, the mass of carbon is taken as that of the ¹²C isotope (12.000000 Da) exclusively.[6][7] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing in mass by mere fractions of a Dalton. Comparing the experimentally measured exact mass to the calculated theoretical exact mass is a primary method for confirming the elemental composition of an unknown analyte or a newly synthesized compound.[5]
Part 2: Analysis of O-(5-fluoro-2-methylbenzyl)hydroxylamine
O-(5-fluoro-2-methylbenzyl)hydroxylamine is a chemical intermediate often used in the synthesis of more complex molecules in drug discovery programs.
Molecular Formula : The confirmed molecular formula for this compound is C₈H₁₀FNO .[8]
Constituent Elements : The formula indicates the presence of:
Carbon (C)
Hydrogen (H)
Fluorine (F)
Nitrogen (N)
Oxygen (O)
Part 3: Calculation Methodologies
The following sections provide step-by-step protocols for calculating both the molecular weight and the exact mass of C₈H₁₀FNO. These protocols are designed to be self-validating by relying on internationally recognized standard atomic weights and isotopic masses.
This protocol calculates the average mass of the molecule, which is essential for stoichiometric purposes in the laboratory. The causality behind this method is to accurately reflect the mass of a bulk quantity of the substance, which will inherently contain a natural distribution of isotopes.
Methodology:
Identify the count of each element from the molecular formula (C₈H₁₀FNO).
Carbon (C): 8 atoms
Hydrogen (H): 10 atoms
Fluorine (F): 1 atom
Nitrogen (N): 1 atom
Oxygen (O): 1 atom
Obtain the standard atomic weight for each element from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC).
This protocol calculates the monoisotopic mass of the molecule, a critical parameter for elemental composition confirmation via HRMS. The choice to use the most abundant isotopes is driven by the nature of mass spectrometry, which separates individual ions based on their specific mass-to-charge ratio. The most intense signal for a molecular ion in a mass spectrum will correspond to the molecule composed entirely of the most common isotopes.
Methodology:
Identify the count of each element from the molecular formula (C₈H₁₀FNO).
C: 8, H: 10, F: 1, N: 1, O: 1
Obtain the precise mass of the most abundant stable isotope for each element.
The following diagram illustrates the logical workflow for determining the molecular weight and exact mass of O-(5-fluoro-2-methylbenzyl)hydroxylamine, highlighting the divergence in the methodologies based on the type of atomic mass data utilized.
Caption: Workflow for Mass Calculation of C₈H₁₀FNO.
Conclusion
The calculations presented in this guide confirm the molecular weight of O-(5-fluoro-2-methylbenzyl)hydroxylamine to be 155.172 g/mol and its exact mass to be 155.074642 Da . These results are in excellent agreement with computationally derived values from major chemical databases.[8] This document underscores the critical importance of distinguishing between these two mass values. For the synthetic chemist performing a reaction, the molecular weight is essential for accurate reagent measurement. For the analytical scientist confirming a product's identity via high-resolution mass spectrometry, the exact mass is the indispensable theoretical value for comparison. A command of both concepts and their correct application is fundamental to maintaining scientific integrity and achieving success in research and development.
References
Quora. (2011, January 5). What is the atomic weight of hydrogen? Retrieved from [Link]
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Retrieved from [Link]
Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Retrieved from [Link]
Navigating the Preclinical Gauntlet: A Technical Guide to the Pharmacokinetics of Novel O-(5-fluoro-2-methylbenzyl)hydroxylamine-Based Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with subop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition. This technical guide provides a comprehensive framework for evaluating the pharmacokinetic profile of O-(5-fluoro-2-methylbenzyl)hydroxylamine-based compounds, a scaffold of interest in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of these small molecules. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key in vitro and in vivo assays, and provide a clear roadmap for generating the robust data necessary for informed decision-making in drug development. This guide is designed to empower researchers to de-risk their lead candidates early, optimize molecular design for favorable pharmacokinetic characteristics, and ultimately, increase the probability of clinical success.
Introduction: The Critical Role of Early ADME Assessment
In the landscape of drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. A significant percentage of promising drug candidates falter in clinical trials due to poor pharmacokinetics. Early and thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing provides crucial insights into a compound's behavior in a biological system, guiding chemical structure optimization and facilitating the selection of drug-like candidates with a higher likelihood of success.[1]
The O-(5-fluoro-2-methylbenzyl)hydroxylamine scaffold represents a class of compounds with potential therapeutic applications.[2][3][4] However, like any novel chemical series, a deep understanding of its pharmacokinetic properties is paramount before committing to costly and time-consuming in vivo studies. This guide will outline a strategic, tiered approach to characterizing the ADME profile of these compounds, ensuring that the data generated at each stage is robust, interpretable, and directly informs the next steps in the development pipeline.[5][6]
Foundational In Vitro ADME Profiling: Building a Data-Driven Narrative
The initial phase of pharmacokinetic evaluation focuses on a suite of in vitro assays designed to rapidly assess key ADME properties. These assays are resource-efficient and provide a wealth of information to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[5]
Metabolic Stability: The First Line of Defense
A compound's susceptibility to metabolism is a critical determinant of its in vivo half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro systems derived from the liver, such as microsomes and hepatocytes, are invaluable for predicting in vivo clearance.[7]
Liver Microsomes: These are subcellular fractions containing the cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism of drugs.[7][8] A microsomal stability assay provides a rapid assessment of a compound's vulnerability to CYP-mediated metabolism.[7][9]
Hepatocytes: As intact liver cells, hepatocytes contain both phase I and phase II metabolizing enzymes (e.g., UGTs, SULTs), offering a more complete picture of a compound's metabolic fate.[10]
Table 1: Representative Data from an In Vitro Metabolic Stability Assay
Compound ID
Test System
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Cmpd-A
Human Liver Microsomes
45
15.4
Cmpd-B
Human Liver Microsomes
> 60
< 11.5
Cmpd-A
Cryopreserved Human Hepatocytes
35
22.1
Cmpd-B
Cryopreserved Human Hepatocytes
55
14.2
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
Reaction Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[7][11]
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[7][11] The final concentration of the test compound should be 1 µM, with a final DMSO concentration of <0.5%.[7]
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[11]
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[7][12]
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[10]
dot
Caption: Workflow for In Vitro Microsomal Metabolic Stability Assay.
CYP enzymes are not only responsible for drug metabolism but can also be inhibited by drugs, leading to potentially dangerous drug-drug interactions (DDIs).[13][14] Therefore, it is crucial to assess the inhibitory potential of new chemical entities against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[6][13]
The half-maximal inhibitory concentration (IC50) is determined by incubating the test compound at various concentrations with human liver microsomes and a CYP-isoform-specific probe substrate.[13] A low IC50 value indicates a higher potential for DDI.
Table 2: Representative Data from a CYP450 Inhibition Assay
CYP Isoform
Test Compound IC50 (µM)
Positive Control IC50 (µM)
CYP1A2
> 50
0.1 (Fluvoxamine)
CYP2C9
15.2
0.5 (Sulfaphenazole)
CYP2C19
> 50
2.0 (Ticlopidine)
CYP2D6
8.9
0.05 (Quinidine)
CYP3A4
25.7
0.2 (Ketoconazole)
Reagent Preparation: Prepare stock solutions of the test compound, positive control inhibitors, and CYP-isoform-specific probe substrates in an appropriate solvent.
Incubation Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound at a range of concentrations.[13]
Pre-incubation: Pre-incubate the mixture at 37°C.
Reaction Initiation: Initiate the reaction by adding a pre-warmed mixture of the probe substrate and NADPH.[13]
Reaction Termination: After a specified incubation time (typically 5-30 minutes), terminate the reaction with a stop solution (e.g., ice-cold acetonitrile).[13]
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.[13]
Data Analysis: Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Plasma Protein Binding: Understanding Free Drug Concentration
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[15] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared.[16] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data.[15][16]
Rapid equilibrium dialysis (RED) is a common and reliable method for measuring plasma protein binding.[16] In this assay, the test compound is allowed to equilibrate across a semi-permeable membrane separating plasma from a buffer solution.[15][16]
Table 3: Representative Plasma Protein Binding Data
Compound ID
Species
Fraction Unbound (fu, %)
Cmpd-A
Human
8.5
Cmpd-A
Rat
12.2
Cmpd-B
Human
25.1
Cmpd-B
Rat
30.7
Compound Spiking: Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1-5 µM.[15][16]
RED Device Assembly: Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[16]
Equilibration: Incubate the sealed RED plate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium.[15][17]
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[16]
Matrix Matching and Protein Precipitation: To ensure accurate quantification, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate proteins by adding acetonitrile containing an internal standard.[16]
LC-MS/MS Analysis: Analyze the concentration of the test compound in the supernatants from both chambers.
Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.[18]
dot
Caption: Rapid Equilibrium Dialysis (RED) Workflow for Plasma Protein Binding.
In Vivo Pharmacokinetic Screening: Bridging the In Vitro-In Vivo Gap
While in vitro assays are predictive, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a compound behaves in a whole organism.[19][20] These studies provide crucial information on a drug's absorption, distribution, metabolism, and excretion over time, and are necessary to progress to clinical trials.[20][21]
A typical in vivo PK study involves administering the compound to rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.[20] Blood samples are collected at various time points, and the plasma is analyzed to determine the drug concentration.
Key Pharmacokinetic Parameters Determined from In Vivo Studies:
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
Half-life (t½): The time required for the drug concentration to decrease by half.
Area Under the Curve (AUC): The total drug exposure over time.
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
Table 4: Representative In Vivo Pharmacokinetic Parameters in Rats
Parameter
Cmpd-A
Cmpd-B
IV Administration (1 mg/kg)
CL (mL/min/kg)
15
45
Vd (L/kg)
1.2
3.5
t½ (h)
1.5
1.2
AUC (ngh/mL)
1110
370
PO Administration (5 mg/kg)
Cmax (ng/mL)
850
150
Tmax (h)
0.5
1.0
AUC (ngh/mL)
2775
463
Bioavailability (F%)
50%
25%
Animal Model: Use healthy, adult male Sprague-Dawley rats.
Dosing:
IV Group: Administer the test compound formulated in a suitable vehicle as a single bolus injection into the tail vein.
PO Group: Administer the test compound formulation via oral gavage.
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.[22][23]
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key PK parameters.
dot
Caption: General Workflow for an In Vivo Pharmacokinetic Study.
Bioanalytical Method Development: The Cornerstone of Accurate Data
The reliability of all pharmacokinetic data hinges on the quality of the bioanalytical methods used to quantify the drug in biological matrices.[22] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity, selectivity, and speed.[22]
A robust bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[24][25]
Conclusion: Synthesizing Data for Informed Advancement
The pharmacokinetic evaluation of novel O-(5-fluoro-2-methylbenzyl)hydroxylamine-based compounds is a systematic, multi-faceted process. By employing a strategic combination of in vitro and in vivo assays, researchers can build a comprehensive ADME profile that guides medicinal chemistry efforts and informs critical decisions in the drug discovery pipeline. The protocols and frameworks outlined in this guide provide a robust foundation for generating high-quality, reproducible data, ultimately de-risking drug development programs and increasing the likelihood of advancing safe and effective medicines to the clinic. Adherence to these principles of scientific integrity and logical progression is paramount for any successful preclinical program.[26][27][28]
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
Plasma Protein Binding Assay. (2022, November 3). Visikol.
In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
In Vitro ADME CRO Services | ADME Drug Discovery. (n.d.). Symeres.
BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
metabolic stability in liver microsomes. (n.d.). Mercell.
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Gibco.
In-vitro plasma protein binding. (2025, August 3). protocols.io.
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
Plasma Protein Binding. (n.d.). QPS.
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io.
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PMC.
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass.
Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
Optimising in vivo pharmacology studies--Practical PKPD considerations. (2010, March 15). PubMed.
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.
In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias.
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
FDA Requirements for Preclinical Studies. (n.d.).
Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. (2020, October 11). MDPI.
FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.
Step 2: Preclinical Research. (2018, January 4). FDA.
Protocol for bioconjugation using O-(5-fluoro-2-methylbenzyl)hydroxylamine
Application Note: Site-Specific Bioconjugation and 19 F-Labeling via Oxime Ligation using O-(5-fluoro-2-methylbenzyl)hydroxylamine Target Audience: Researchers, scientists, and drug development professionals. Introductio...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Site-Specific Bioconjugation and
19
F-Labeling via Oxime Ligation using O-(5-fluoro-2-methylbenzyl)hydroxylamine
Target Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
In the development of advanced biotherapeutics and diagnostic probes, the precise and stable covalent linking of synthetic moieties to biological entities is critical. O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) is a highly specialized aminooxy reagent designed for dual-purpose bioconjugation.
First, it leverages the robust chemistry of oxime ligation to form a hydrolytically stable C=N-O bond with carbonyl-containing biomolecules [1]. Second, it installs a fluorinated aromatic tag (the 5-fluoro-2-methylbenzyl group). This specific modification is highly sought after for
19
F NMR spectroscopy—which benefits from zero background signal in biological systems—and for modulating the lipophilicity and pharmacokinetic profiles of peptide therapeutics[2].
Mechanistic Principles: Causality in Experimental Design
To achieve high-yielding bioconjugation without compromising protein integrity, one must understand the chemical kinetics driving the reaction.
The
α
-Effect and Oxime Stability: The adjacent oxygen atom in the hydroxylamine group donates electron density to the nitrogen, making it significantly more nucleophilic than standard amines (the
α
-effect) [1]. Unlike standard imines, the resulting oxime bond is hydrolytically stable under physiological conditions, preventing premature cleavage of the bioconjugate in vivo.
Overcoming the pH Bottleneck via Nucleophilic Catalysis: Uncatalyzed oxime ligation requires an acidic pH (4.0–5.0) to protonate the target carbonyl group, which can denature sensitive proteins. To circumvent this, we utilize p-phenylenediamine (pPDA) as a nucleophilic catalyst [3]. pPDA rapidly attacks the aldehyde at neutral pH to form a highly reactive Schiff base intermediate. This intermediate is then efficiently displaced by the more nucleophilic O-(5-fluoro-2-methylbenzyl)hydroxylamine [4]. pPDA outperforms traditional aniline catalysts because its second amine group (pKa ~3.3) enhances aqueous solubility and catalytic turnover at physiological pH [3].
Workflow Visualization
Caption: Nucleophilic catalysis pathway of pPDA-mediated oxime ligation at neutral pH.
Quantitative Catalyst Comparison
Selecting the correct catalyst is the difference between a failed experiment and a quantitative yield. The table below summarizes the kinetic advantages of pPDA over traditional methods, dictating our protocol choices [3][4].
Reaction Condition
Catalyst Concentration
Optimal pH Range
Relative Reaction Rate
Biocompatibility / Notes
Uncatalyzed
N/A
4.0 - 5.0
1x (Baseline)
Poor; requires acidic conditions that may denature proteins.
Aniline-Catalyzed
10 - 100 mM
4.5 - 6.0
~6x
Moderate; requires high concentrations; potential toxicity.
pPDA-Catalyzed
2 - 10 mM
6.0 - 7.5
~120x
High ; highly effective at neutral pH; easily removed via SEC.
Experimental Protocols
The following protocols represent a self-validating system. Phase 1 installs the necessary aldehyde handle without genetic engineering, and Phase 2 executes the conjugation under mild, non-denaturing conditions.
Phase 1: Generation of N-Terminal Aldehyde via PLP-Mediated Transamination
Causality: Pyridoxal 5'-phosphate (PLP) selectively oxidizes the N-terminal
α
-amine of a protein to a ketone or aldehyde. This provides a single, site-specific handle for conjugation, avoiding the heterogeneous mixtures caused by random lysine modification [5].
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM sodium phosphate buffer, pH 6.5. Note: Avoid Tris or primary amine buffers, which will quench the PLP.
PLP Incubation: Dissolve the target protein to a concentration of 10–50 µM. Add PLP to a final concentration of 10 mM.
Reaction: Incubate the mixture at 37°C for 1 to 2 hours.
Purification (Self-Validation): Remove excess PLP using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with 100 mM sodium phosphate buffer, pH 7.0. The removal of the yellow PLP color from the protein fraction visually validates successful desalting.
Phase 2: pPDA-Catalyzed Oxime Ligation with O-(5-fluoro-2-methylbenzyl)hydroxylamine
Causality: By utilizing pPDA at pH 7.0, we maintain the protein in its native conformation while achieving rapid conjugation kinetics [3][4].
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 100 mM stock of O-(5-fluoro-2-methylbenzyl)hydroxylamine in anhydrous DMSO.
Prepare a 100 mM stock of p-phenylenediamine (pPDA) catalyst in deionized water or DMSO.
Conjugation Assembly:
To the aldehyde-modified protein (10–50 µM in 100 mM sodium phosphate, pH 7.0), add the pPDA stock to achieve a final concentration of 10 mM.
Add the O-(5-fluoro-2-methylbenzyl)hydroxylamine stock to a final concentration of 100–500 µM (representing a 10- to 50-fold molar excess).
Critical Constraint: Ensure the final DMSO concentration remains below 5% (v/v) to prevent solvent-induced protein precipitation.
Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours. Protect the reaction from light to prevent the photo-oxidation of the pPDA catalyst.
Quenching (Self-Validation): Terminate the reaction by adding an excess of unfunctionalized hydroxylamine hydrochloride (20 mM final concentration) and incubating for 15 minutes. This consumes any unreacted aldehyde handles, preventing off-target cross-linking during downstream processing.
Purification & Analysis: Purify the fluorinated bioconjugate via dialysis or size-exclusion chromatography against standard PBS (pH 7.4). Confirm the successful conjugation via LC-MS (identifying the mass shift of the oxime adduct) or
19
F NMR spectroscopy (monitoring the distinct fluorine resonance of the 5-fluoro-2-methylbenzyl moiety) [2].
References
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis
National Institutes of Health (NIH) / PMC
URL:[Link]
Approaches to Obtaining Fluorinated α-Amino Acids
ACS Chemical Reviews
URL:[Link]
Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines
ACS Bioconjugate Chemistry
URL:[Link]
Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction
National Institutes of Health (NIH) / PMC
URL:[Link]
Application
O-(5-fluoro-2-methylbenzyl)hydroxylamine in pharmaceutical active ingredient synthesis
Protocols and Mechanistic Insights for Oximation and Heterocycle Assembly Executive Summary O-(5-fluoro-2-methylbenzyl)hydroxylamine (1) is a highly specialized, commercially available alkoxyamine building block utilized...
Author: BenchChem Technical Support Team. Date: April 2026
Protocols and Mechanistic Insights for Oximation and Heterocycle Assembly
Executive Summary
O-(5-fluoro-2-methylbenzyl)hydroxylamine (1) is a highly specialized, commercially available alkoxyamine building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. It serves as a premier reagent for installing the O-(5-fluoro-2-methylbenzyl) oxime ether moiety—a pharmacophore noted for enhancing metabolic stability, lipophilicity, and target binding affinity in modern drug design.
This application note provides researchers and drug development professionals with field-proven protocols, mechanistic rationale, and quantitative data for utilizing this intermediate in the synthesis of oxime ether APIs and complex heterocyclic scaffolds (e.g., isoxazolines).
Mechanistic Insights & Drug Design Rationale
The selection of O-(5-fluoro-2-methylbenzyl)hydroxylamine over simpler aliphatic or unsubstituted benzyl alkoxyamines is driven by strict structure-activity relationship (SAR) requirements in medicinal chemistry.
The Fluorine Effect & Metabolic Shielding
The introduction of the fluorine atom at the 5-position of the benzyl ring effectively blocks cytochrome P450-mediated aromatic oxidation. Because fluorine possesses a high electronegativity and a small Van der Waals radius (1.47 Å), it acts as a bioisostere for hydrogen while resisting oxidative cleavage. This significantly prolongs the biological half-life of the resulting API.
Conformational Locking
The 2-methyl group exerts a critical steric effect that restricts the free rotation of the benzyl ether bond. This conformational restriction reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation. This strategy has been successfully employed in the design of highly specific2.
Oximation Thermodynamics
Unlike standard ester or aliphatic ether linkages, O-benzyl oxime ethers are highly stable to hydrolytic cleavage in vivo. The condensation reaction to form these ethers is highly pH-dependent. Operating at an optimal pH of 4.5–5.5 ensures the carbonyl oxygen is sufficiently protonated (increasing electrophilicity) while the alkoxyamine nitrogen remains largely unprotonated (preserving nucleophilicity).
Protocol A: General Synthesis of O-Benzyl Oxime Ether APIs
This protocol details the condensation of O-(5-fluoro-2-methylbenzyl)hydroxylamine with an API carbonyl core. The system is designed to be self-validating through specific pH buffering and in-process controls.
Reagents:
API Carbonyl Core (Aldehyde or Ketone): 1.0 eq
O-(5-fluoro-2-methylbenzyl)hydroxylamine: 1.2 eq
Sodium Acetate (NaOAc): 1.5 eq
Anhydrous Methanol (MeOH): 10 mL/mmol
Step-by-Step Methodology:
Reaction Assembly: Dissolve the API carbonyl core in anhydrous MeOH at 25 °C under a nitrogen atmosphere. Add O-(5-fluoro-2-methylbenzyl)hydroxylamine.
Catalytic Buffering: Add NaOAc (1.5 eq) in one portion.
Causality: NaOAc acts as a mild base to free the alkoxyamine from any trace hydrochloride salts and strictly buffers the solution to pH 4.5–5.5. This maximizes the rate of nucleophilic attack and subsequent dehydration.
Thermal Activation: Elevate the reaction temperature to 70 °C and stir for 3–5 hours.
In-Process Control (IPC): Monitor the reaction via LC-MS.
Self-Validation: The reaction is deemed complete when the starting carbonyl mass
[M+H]+
disappears, replaced entirely by the oxime ether mass
[M+H+137 Da]
, confirming the addition of the alkoxyamine and the loss of
H2O
.
Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water.
Causality: The aqueous wash selectively removes the highly polar NaOAc salts and unreacted hydroxylamine, while the highly lipophilic oxime ether partitions entirely into the organic layer. Dry over
Na2SO4
, filter, and concentrate to yield the crude E/Z oxime ether mixture.
Protocol B: Synthesis of Isoxazoline Scaffolds via[3+2] Cycloaddition
O-(5-fluoro-2-methylbenzyl)hydroxylamine is also utilized to generate nitrile oxides in situ for [3+2] cycloadditions, a critical step in synthesizing3.
Step-by-Step Methodology:
Oxidation to Nitrile Oxide: React the alkoxyamine-derived oxime intermediate with N-Chlorosuccinimide (NCS, 1.1 eq) in Dichloromethane (DCM) at 0 °C.
Cycloaddition: Add the target terminal alkene (dipolarophile, 1.0 eq) followed by the dropwise addition of Triethylamine (
Et3N
, 1.2 eq).
Causality:
Et3N
facilitates the elimination of HCl from the hydroximoyl chloride intermediate, generating the highly reactive nitrile oxide in situ, which immediately undergoes a concerted [3+2] cycloaddition with the alkene to form the isoxazoline ring.
Purification: Wash with 1N HCl to remove amine salts, followed by brine. Purify via silica gel chromatography.
Quantitative Reaction Parameters
The following table summarizes the optimized reaction conditions and expected yields for the transformations of O-(5-fluoro-2-methylbenzyl)hydroxylamine across different substrate classes.
Reaction Type
Substrate Class
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Typical Yield
Oximation
Aryl Ketones
NaOAc (1.5 eq)
MeOH
70
3 - 5
75 - 85%
Oximation
Aliphatic Aldehydes
Pyridine (1.2 eq)
EtOH
25
1 - 2
> 90%
[3+2] Cycloaddition
Terminal Alkenes
NCS,
Et3N
DCM
0 to 25
12
60 - 75%
Synthesis Workflow Visualization
Workflow detailing the synthesis of oxime ether APIs and isoxazoline scaffolds from OFMBHA.
References
National Center for Biotechnology Information (NCBI). "O-(5-fluoro-2-methylbenzyl)hydroxylamine | C8H10FNO | CID 20595387 - PubChem.
Journal of Medicinal Chemistry. "Discovery of Orally Available Retinoic Acid Receptor-Related Orphan Receptor γ-t/Dihydroorotate Dehydrogenase Dual Inhibitors for the Treatment of Refractory Inflammatory Bowel Disease.
World Intellectual Property Organization (WIPO). "Isoxazoline compounds and their use as pest control agents.
Application Note: Preparation of O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride salt
Executive Summary & Scientific Context O-benzylhydroxylamines are indispensable building blocks in modern drug development. They are primarily utilized to synthesize oxime-based linkers for Proteolysis Targeting Chimeras...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
O-benzylhydroxylamines are indispensable building blocks in modern drug development. They are primarily utilized to synthesize oxime-based linkers for Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and mechanism-based enzyme inhibitors targeting proteins such as Indoleamine 2,3-Dioxygenase-1 (IDO1) and Kinase Deacetylases (KDACs)[1].
The target molecule, O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride (CAS: 854382-99-3)[2], presents a unique synthetic challenge: direct alkylation of free hydroxylamine inevitably leads to a complex mixture of N-, O-, and N,N-polyalkylated byproducts. To bypass this, this protocol employs a modified Gabriel synthesis using a protected hydroxylamine equivalent, ensuring absolute O-regioselectivity, high yield, and analytical-grade purity.
Mechanistic Rationale & Workflow Design
As a self-validating system, every step in this protocol includes visual or analytical checkpoints to confirm reaction progress. The synthesis is divided into three causal phases:
Regioselective O-Alkylation: We utilize N-hydroxyphthalimide (NHPI) as the hydroxylamine source. Deprotonation of NHPI with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) generates a highly nucleophilic, deep-red oxanion. This anion undergoes a rapid SN2 displacement with 5-fluoro-2-methylbenzyl bromide. DBU is preferred over inorganic bases (like K2CO3) because its solubility in polar aprotic solvents (DMF) ensures a homogenous reaction and faster kinetics.
Orthogonal Deprotection (Ing-Manske Procedure): The phthalimide protecting group is cleaved using hydrazine hydrate. Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form phthalhydrazide (2,3-dihydrophthalazine-1,4-dione)[3]. Because phthalhydrazide is highly insoluble in cold ethanol, it precipitates out of solution, driving the reaction equilibrium forward and allowing for simple isolation via filtration.
Hydrochloride Salt Formation: The resulting free base of O-(5-fluoro-2-methylbenzyl)hydroxylamine is an oil that is highly susceptible to auto-oxidation and degradation. By trapping the free base with anhydrous HCl in dioxane, we force the precipitation of the hydrochloride salt[1]. This crystalline salt is thermodynamically stable, non-hygroscopic, and can be stored indefinitely.
Synthetic Workflow Diagram
Figure 1: Three-step Gabriel synthesis workflow for O-(5-fluoro-2-methylbenzyl)hydroxylamine HCl.
Materials and Reagents
Reagent / Material
Role
Equivalents
MW ( g/mol )
5-Fluoro-2-methylbenzyl bromide
Electrophile / Starting Material
1.00
203.05
N-Hydroxyphthalimide (NHPI)
Protected Nucleophile
1.10
163.13
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Non-nucleophilic Base
1.10
152.24
N,N-Dimethylformamide (DMF)
Polar Aprotic Solvent
0.5 M
N/A
Hydrazine Hydrate (64% in water)
Deprotecting Agent
1.50
50.06
Ethanol (Absolute)
Solvent for Deprotection
0.2 M
N/A
4M HCl in Dioxane
Salt-forming Reagent
1.20
36.46 (HCl)
Methyl tert-butyl ether (MTBE)
Precipitation Solvent
0.2 M
N/A
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-((5-fluoro-2-methylbenzyl)oxy)isoindoline-1,3-dione
Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Anion Generation: Dissolve N-hydroxyphthalimide (1.1 eq) in anhydrous DMF (to achieve a 0.5 M concentration). Cool the flask to 0 °C using an ice bath. Slowly add DBU (1.1 eq) dropwise.
Visual Cue: The solution will immediately turn a deep, vibrant red, confirming the generation of the phthalimide oxanion.
Alkylation: Add 5-fluoro-2-methylbenzyl bromide (1.0 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Mobile Phase: Hexanes:EtOAc 4:1). The red color of the solution will gradually fade to a pale yellow as the oxanion is consumed. The product spot will appear at an Rf of ~0.4 (UV active).
Workup: Pour the reaction mixture into vigorously stirring ice-cold distilled water (3× the reaction volume). A white precipitate will form immediately. Filter the solid through a Büchner funnel, wash with copious amounts of cold water to remove residual DMF and DBU salts, and dry under high vacuum overnight.
Phase 2: Deprotection via Hydrazinolysis
Suspension: Transfer the dried intermediate from Phase 1 into a clean 250 mL round-bottom flask. Suspend the solid in absolute ethanol (0.2 M).
Cleavage: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 2 hours.
Visual Cue: As the reaction proceeds, a voluminous, chalky white precipitate of phthalhydrazide will form, making the suspension thick.
IPC: Monitor via LC-MS or TLC (CH2Cl2:MeOH 9:1). The starting material should be completely consumed.
Isolation of Free Base: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize the precipitation of phthalhydrazide. Filter the mixture through a pad of Celite to remove the byproduct. Wash the filter cake with cold ethanol.
Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between 1M aqueous NaOH (50 mL) and Dichloromethane (DCM, 50 mL). Extract the aqueous layer two more times with DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the free base as a pale yellow oil.
Phase 3: Hydrochloride Salt Formation
Solvation: Dissolve the crude free base oil in anhydrous MTBE (0.2 M) in a clean flask. Cool the solution to 0 °C under a nitrogen atmosphere.
Precipitation: Under vigorous stirring, slowly add 4M HCl in dioxane (1.2 eq) dropwise.
Visual Cue: A stark white, crystalline solid will immediately crash out of the solution.
Maturation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete salt formation and particle maturation.
Final Isolation: Filter the solid rapidly under a nitrogen blanket (to prevent ambient moisture absorption). Wash the filter cake with cold, anhydrous MTBE. Dry the product under high vacuum at 40 °C for 12 hours to afford the final O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride salt.
Analytical Data & Expected Outcomes
Parameter
Expected Result
Analytical Significance
Overall Yield
75 - 85% (over 3 steps)
Demonstrates the efficiency of the Gabriel synthesis route.
Physical Appearance
White crystalline powder
Indicates high purity and successful salt formation.
LC-MS (ESI+)
m/z 156.1 [M+H]⁺
Confirms the mass of the free base (C₈H₁₀FNO, MW: 155.17).
Broad singlet at 11.05 ppm confirms the -NH₃⁺ species. The singlet at 5.10 ppm confirms the intact benzylic -CH₂-O- linkage.
Troubleshooting & Optimization
Incomplete Deprotection in Phase 2: If TLC indicates unreacted phthalimide intermediate after 2 hours of reflux, the hydrazine hydrate may have degraded. Always use a fresh bottle of 64% hydrazine hydrate or increase the equivalents to 2.0.
Sticky/Gummy Final Product: If the final HCl salt oils out instead of forming a crystalline powder, it is likely due to residual ethanol or water from Phase 2. Ensure the organic extracts are thoroughly dried with Na2SO4 and that the free base is completely stripped of solvents before adding MTBE and HCl.
References
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. National Institutes of Health (NIH) / PMC. Available at:[Link]
Bisaryloxime Ethers as Potent Inhibitors of Transthyretin Amyloid Fibril Formation. Journal of Medicinal Chemistry. Available at:[Link]
Application Notes and Protocols: Oxime Ligation of O-(5-fluoro-2-methylbenzyl)hydroxylamine for Bioconjugation and Drug Development
Introduction: The Strategic Utility of O-(5-fluoro-2-methylbenzyl)hydroxylamine in Bioorthogonal Chemistry In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conj...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Utility of O-(5-fluoro-2-methylbenzyl)hydroxylamine in Bioorthogonal Chemistry
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules under biologically compatible conditions is paramount. "Click chemistry" provides a powerful toolkit for these endeavors, with oxime ligation emerging as a particularly robust and versatile bioorthogonal reaction.[1][2] This reaction, the condensation of an aminooxy-functionalized compound with an aldehyde or ketone to form a stable oxime bond, is celebrated for its high chemoselectivity, excellent yields, and the benign nature of its only byproduct, water.[1][3]
This application note focuses on a specific, yet broadly applicable aminooxy reagent: O-(5-fluoro-2-methylbenzyl)hydroxylamine . The unique structural features of this molecule—a nucleophilic aminooxy group for covalent bond formation and a substituted benzyl moiety—make it a valuable building block for researchers. The 5-fluoro-2-methylbenzyl group can serve multiple purposes, including acting as a stable hydrophobic linker, a precursor for further functionalization, or as a component of a biologically active compound. This guide provides a comprehensive overview of the principles and a detailed protocol for the application of O-(5-fluoro-2-methylbenzyl)hydroxylamine in a typical oxime ligation reaction, tailored for researchers, scientists, and drug development professionals.
Core Principles of Oxime Ligation
The formation of an oxime bond is a condensation reaction that proceeds through the nucleophilic attack of the aminooxy group on a carbonyl carbon.[3] The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5) for uncatalyzed reactions.[3][4] However, for many biological applications where acidic conditions are detrimental, the reaction can be significantly accelerated at neutral pH through the use of nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine.[5][6] Aldehydes are generally more reactive than ketones in oxime ligations due to reduced steric hindrance.[3]
The resulting oxime linkage is significantly more stable than imines formed from primary amines, making it a reliable covalent bond for constructing stable bioconjugates without the need for a subsequent reduction step.[7]
Experimental Workflow for Oxime Ligation
The following diagram illustrates a typical experimental workflow for the conjugation of O-(5-fluoro-2-methylbenzyl)hydroxylamine to an aldehyde-functionalized substrate.
Caption: A generalized workflow for oxime ligation.
Detailed Protocol: Aniline-Catalyzed Oxime Ligation at Physiological pH
This protocol describes a general method for conjugating O-(5-fluoro-2-methylbenzyl)hydroxylamine to a model aldehyde-containing substrate, such as a modified peptide or small molecule, under mild, aniline-catalyzed conditions at a near-neutral pH. This approach is particularly relevant for applications involving sensitive biological molecules.
Materials:
O-(5-fluoro-2-methylbenzyl)hydroxylamine
Aldehyde-functionalized substrate (e.g., a peptide with an N-terminal glyoxylyl group or a small molecule with an aromatic aldehyde)
Aniline (freshly distilled for best results)
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0
Solvent for O-(5-fluoro-2-methylbenzyl)hydroxylamine (e.g., DMSO or DMF, high purity)
Reaction vessels (e.g., microcentrifuge tubes or small glass vials)
Analytical instruments for monitoring and characterization (e.g., HPLC, LC-MS, NMR)
Purification system (e.g., preparative HPLC)
Procedure:
Preparation of Stock Solutions:
O-(5-fluoro-2-methylbenzyl)hydroxylamine: Prepare a 100 mM stock solution in a minimal amount of high-purity DMSO. Rationale: This allows for the addition of a small volume to the aqueous reaction mixture, minimizing the final concentration of organic solvent.
Aldehyde-functionalized Substrate: Dissolve the substrate in the Reaction Buffer (100 mM Sodium Phosphate, pH 7.0) to a final concentration of 1-10 µM. Rationale: The concentration can be adjusted based on the specific substrate and experimental goals.
Aniline Catalyst: Prepare a 1 M stock solution of aniline in the Reaction Buffer. Rationale: A stock solution facilitates accurate addition to the reaction mixture.
Reaction Setup:
In a reaction vessel, combine the solution of the aldehyde-functionalized substrate with the O-(5-fluoro-2-methylbenzyl)hydroxylamine stock solution. A 5- to 10-fold molar excess of the hydroxylamine is typically recommended to drive the reaction to completion.
Initiate the reaction by adding the aniline catalyst stock solution to a final concentration of 2-10 mM.[6] Rationale: Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of oxime formation at neutral pH.[1][4]
Incubation and Monitoring:
Incubate the reaction mixture at room temperature (or 37°C for less reactive substrates) for 1-4 hours.[3] Protect the reaction from light if any of the components are light-sensitive.
Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC or LC-MS, by observing the consumption of the starting materials and the formation of the product.
Purification of the Conjugate:
Once the reaction is complete, the desired oxime conjugate can be purified from excess reagents and catalyst using standard techniques. For peptide and protein conjugates, size-exclusion chromatography or dialysis is often effective. For small molecule conjugates, preparative RP-HPLC is a common method.
Characterization:
Confirm the identity and purity of the final conjugate using analytical techniques such as analytical HPLC, high-resolution mass spectrometry (HRMS), and, for sufficient quantities, NMR spectroscopy.
Summary of Reaction Conditions
The following table summarizes key parameters for the oxime ligation of O-(5-fluoro-2-methylbenzyl)hydroxylamine.
Parameter
Recommended Condition
Rationale & Notes
pH
4.5 - 7.5
Slightly acidic pH (4.5-5.5) is optimal for uncatalyzed reactions.[4] For biological applications, near-neutral pH (7.0-7.5) with a catalyst is preferred.[3][6]
Catalyst
Aniline or p-phenylenediamine (2-10 mM)
Significantly accelerates the reaction at neutral pH.[5][6] p-Phenylenediamine is often a more effective catalyst than aniline.[6]
Hydroxylamine Concentration
5-10 fold molar excess
A molar excess of the hydroxylamine reagent drives the reaction equilibrium towards product formation.
Temperature
Room Temperature to 37°C
Most reactions proceed efficiently at room temperature. Gentle heating to 37°C can be used for less reactive substrates.
Reaction Time
1 - 4 hours
Reaction times can vary depending on the reactivity of the substrates and the catalyst concentration. Monitoring is recommended.
Ensures compatibility with biological molecules. The organic co-solvent is used to dissolve the often hydrophobic hydroxylamine reagent.
Alternative "Click" Chemistry Approaches: A Note on Orthogonality
While oxime ligation is the primary click reaction for aminooxy-functionalized molecules, it is important to consider its place within the broader click chemistry landscape. Other prominent click reactions include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][8][]
CuAAC: This reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[8][10][11]
SPAAC: A copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne to react with an azide.[][12][13]
The orthogonality of these reactions is a key advantage. For instance, a molecule containing both an aldehyde and an azide can be sequentially or simultaneously functionalized with an aminooxy-containing molecule (like O-(5-fluoro-2-methylbenzyl)hydroxylamine) via oxime ligation and an alkyne-containing molecule via CuAAC or SPAAC.[14][15] This allows for the precise and efficient construction of complex, multi-functional molecular architectures.
The logical relationship between these key click chemistry reactions is illustrated below.
Caption: Key bioorthogonal click reactions and their products.
Conclusion
O-(5-fluoro-2-methylbenzyl)hydroxylamine is a valuable reagent for researchers employing oxime ligation as a conjugation strategy. The protocols and principles outlined in this guide provide a solid foundation for its successful application in diverse fields, from fundamental chemical biology to the development of novel therapeutics and diagnostics. The high efficiency, selectivity, and stability of the resulting oxime bond, coupled with the unique properties of the 5-fluoro-2-methylbenzyl moiety, underscore the potential of this molecule in advancing scientific discovery.
References
Aminooxy Functionalized Oligonucleotides: Preparation, On-Support Derivatization, and Postsynthetic Attachment to Polymer Support. Bioconjugate Chemistry - ACS Publications. [Link]
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. ACS Publications. [Link]
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. [Link]
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed. [Link]
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]
A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC. [Link]
Oligonucleotide Sequential Bis-Conjugation via Click−Oxime and Click−Huisgen Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]
(A) Schematic representation of oxime ligation and click reaction... ResearchGate. [Link]
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Click chemistry for fluorescence imaging via combination of a BODIPY-based 'turn-on' probe and a norbornene glucosamine. Chemical Communications (RSC Publishing). [Link]
Click chemistry for the production of reporter molecules.
Application Notes and Protocols: Strategic Catalysis for the Condensation of O-(5-fluoro-2-methylbenzyl)hydroxylamine with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of O-(5-fluoro-2-methylbenzyl)oxime Ethers in Medicinal Chemistry O-substituted oxime ethers are a cornerstone of modern medi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of O-(5-fluoro-2-methylbenzyl)oxime Ethers in Medicinal Chemistry
O-substituted oxime ethers are a cornerstone of modern medicinal chemistry, prized for their ability to serve as bioisosteres of other functional groups and for their integral role in the structure of numerous biologically active molecules. The specific scaffold provided by O-(5-fluoro-2-methylbenzyl)hydroxylamine is of particular interest in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance to modulate protein-ligand interactions. The condensation of this hydroxylamine derivative with various aldehydes and ketones is a critical step in the synthesis of novel pharmaceutical candidates. This guide provides a detailed overview of the catalytic strategies and practical protocols for achieving efficient condensation reactions with this valuable synthetic building block.
Theoretical Framework: Mechanism and Catalyst Selection
The condensation of an O-substituted hydroxylamine with a carbonyl compound to form an oxime ether is a nucleophilic addition-elimination reaction.[1] The reaction is typically reversible and its success hinges on pushing the equilibrium towards the product. The overall transformation can be dissected into two key stages: the initial nucleophilic addition of the hydroxylamine to the carbonyl group to form a hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final oxime ether.
The general mechanism is outlined below:
Carbonyl Activation: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2]
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-(5-fluoro-2-methylbenzyl)hydroxylamine attacks the activated carbonyl carbon. Computational studies confirm that the nitrogen atom, being less electronegative than the oxygen atom, is the more potent nucleophile.[3]
Proton Transfer: A series of proton transfers occurs, typically facilitated by the solvent or other species in the reaction mixture, leading to the formation of a protonated hydroxyl group.
Dehydration: The protonated hydroxyl group is a good leaving group (water), and its departure is driven by the formation of a stable C=N double bond, resulting in the desired oxime ether.[2]
Selecting the Optimal Catalyst
The choice of catalyst is paramount for achieving high yields and clean conversions. The ideal catalyst should be strong enough to protonate the carbonyl group but not so strong as to cause degradation of the starting materials or the product.
Brønsted Acids: These are the most common catalysts for this transformation.
Weak Acids (e.g., Acetic Acid): Often used in stoichiometric amounts or as a co-solvent, acetic acid provides a mildly acidic medium that is sufficient for many reactive aldehydes and ketones.
Strong Acids (e.g., p-Toluenesulfonic Acid (TsOH), Sulfuric Acid): Used in catalytic amounts, these acids are more effective for less reactive carbonyl compounds. However, care must be taken to avoid side reactions.[2]
Bases: When starting with the hydrochloride salt of O-(5-fluoro-2-methylbenzyl)hydroxylamine, a base is required to liberate the free hydroxylamine.
Organic Bases (e.g., Pyridine, Triethylamine): These can act as both a base to neutralize the HCl salt and as a mild catalyst.
Inorganic Bases (e.g., Sodium Acetate, Potassium Carbonate): These are often used in conjunction with the hydroxylamine hydrochloride salt to generate the free nucleophile in situ.[4]
Lewis Acids: In some instances, Lewis acids can be employed to activate the carbonyl group, although this is less common for oxime ether formation.
Ionic Liquids: Certain ionic liquids have been shown to catalyze oxime formation efficiently, offering potential advantages in terms of recyclability and reaction rates.[5]
Comparative Analysis of Catalytic Systems
The following table summarizes common catalytic systems applicable to the formation of oxime ethers, providing a starting point for reaction optimization.
Catalyst System
Typical Loading
Solvent(s)
Temperature (°C)
Key Advantages & Considerations
Acetic Acid
Stoichiometric/Solvent
Ethanol, Methanol
25 - Reflux
Mild conditions, suitable for sensitive substrates. May require longer reaction times.
p-Toluenesulfonic Acid (TsOH)
0.1 - 5 mol%
Toluene, Ethanol
25 - Reflux
Highly efficient for a broad range of substrates.[2] Water removal (e.g., Dean-Stark) is often beneficial.
Pyridine
Stoichiometric/Solvent
Ethanol, Methanol
25 - Reflux
Acts as a base and mild catalyst, ideal when starting from the hydrochloride salt.[4]
Sodium Acetate
1.1 - 2.0 equiv.
Ethanol, Water
25 - Reflux
Inexpensive and effective for in situ generation of the free hydroxylamine.[4]
Ionic Liquids (e.g., L-AAIL)
0.05 mmol
Solvent-free
25
Eco-friendly, high efficiency, and short reaction times have been reported for some systems.[5]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Oximation using p-Toluenesulfonic Acid
This protocol is suitable for a wide range of aldehydes and ketones, particularly those that are less reactive.
O-(5-fluoro-2-methylbenzyl)hydroxylamine as a versatile reagent in drug discovery
O-(5-fluoro-2-methylbenzyl)hydroxylamine: A Versatile Reagent for Late-Stage Functionalization and Oxime Ligation in Drug Discovery Rationale and Structural Advantages in Medicinal Chemistry In modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: April 2026
O-(5-fluoro-2-methylbenzyl)hydroxylamine: A Versatile Reagent for Late-Stage Functionalization and Oxime Ligation in Drug Discovery
Rationale and Structural Advantages in Medicinal Chemistry
In modern drug discovery, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on robust, chemoselective reactions. O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3)[1] has emerged as a highly privileged bifunctional building block. It leverages the "super-nucleophilicity" of the hydroxylamine moiety (driven by the
α
-effect) to selectively target carbonyls, while appending a pharmacologically optimized benzyloxy vector to the core scaffold.
As a Senior Application Scientist, I frequently recommend this specific reagent over unsubstituted benzylhydroxylamines due to its engineered physicochemical properties:
Metabolic Shielding: The substitution of a fluorine atom at the 5-position effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic soft spot in benzyl rings.
Conformational Restriction: The ortho-methyl group acts as a steric shield. It restricts the free rotation of the benzyloxy N-O bond, reducing the entropic penalty upon target binding and often increasing the residence time of the drug-target complex.
Hydrolytic Resilience: Unlike imines or hydrazones, oxime ethers are exceptionally stable under physiological conditions. As demonstrated by , oximes are nearly
103
times more hydrolytically stable than hydrazones[2]. This stability arises because the lone pair on the oxime oxygen participates in resonance with the C=N double bond, significantly lowering the electrophilicity of the carbon[3].
Consequently, oxime ethers are highly prevalent in biologically active molecules and approved therapeutics[4].
Quantitative Impact on Physicochemical Properties
When converting a late-stage ketone intermediate into an O-(5-fluoro-2-methylbenzyl) oxime ether, researchers observe distinct, predictable shifts in the molecule's physicochemical profile.
While hydroxylamines are highly nucleophilic, their direct condensation with sterically hindered ketones can be impractically slow at neutral or slightly acidic pH. To bypass this kinetic bottleneck, we employ nucleophilic catalysis via aniline .
As established by , aniline reacts rapidly with the target carbonyl to form a protonated Schiff base[5]. This intermediate is vastly more electrophilic than the parent ketone. The O-(5-fluoro-2-methylbenzyl)hydroxylamine then attacks the Schiff base in a fast transimination step, yielding the stable oxime ether and regenerating the aniline catalyst[6].
Figure 1: Mechanism of aniline-catalyzed oxime ligation via a reactive Schiff base intermediate.
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure that the chemical logic holds true before advancing to downstream assays.
This method is ideal for conjugating the reagent to complex, delicate scaffolds (e.g., peptide-small molecule hybrids or PROTAC linkers) where harsh organic conditions must be avoided.
Catalyst Buffer: 100 mM Sodium Acetate, 100 mM Aniline, adjusted strictly to pH 4.5.
Step-by-Step Methodology:
Buffer Preparation: Dissolve aniline in 100 mM Sodium Acetate buffer. Adjust the pH to 4.5 using glacial acetic acid.
Causality Check: Why pH 4.5? This specific pH ensures the carbonyl is sufficiently activated by protonation while preventing the complete protonation of the aniline catalyst (
pKa
~4.6). If the pH drops below 4.0, the hydroxylamine (
pKa
~4.5) becomes fully protonated, stripping its nucleophilicity and halting the transimination step.
Reaction Assembly: In a 2 mL glass vial, combine 800 µL of the Catalyst Buffer with 200 µL of the Target Ketone stock (Final DMSO concentration = 20%).
Causality Check: 20% DMSO is required to keep the highly lipophilic 5-fluoro-2-methylbenzyl moiety in solution while maintaining the aqueous network necessary for rapid proton shuttling during catalysis.
Initiation: Add 1.2 equivalents of O-(5-fluoro-2-methylbenzyl)hydroxylamine to the mixture. Vortex gently for 10 seconds.
Incubation & Validation: Incubate at 25°C. At
t=60
min, sample 5 µL and quench in 95 µL of Acetonitrile/Water (1:1) containing 0.1% TFA. Analyze via LC-MS.
Self-Validation: You must observe a mass shift of +137 Da relative to your parent ketone (addition of the reagent mass minus
H2O
). The absence of the Schiff base intermediate in the mass spectra validates that transimination is the fast step.
Purification: Purify the resulting oxime ether via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) and lyophilize.
For Fragment-Based Drug Discovery (FBDD), rapid library generation is prioritized. This organic-phase protocol forces the condensation of sterically hindered ketones.
Figure 2: Workflow for Late-Stage Functionalization (LSF) using oxime ligation in FBDD.
Step-by-Step Methodology:
Mixture Preparation: In a microwave-safe vial, dissolve the ketone core (1.0 eq, 50 µmol) and O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride (1.5 eq, 75 µmol) in 1.0 mL of absolute Ethanol.
Acidic Activation: Add 100 µL of glacial Acetic Acid (EtOH:AcOH ratio of 10:1).
Causality Check: In organic solvents, aniline catalysis is ineffective due to the lack of an aqueous proton-shuttling network. Acetic acid acts as a Brønsted acid to directly activate the carbonyl carbon.
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 80°C for 15 minutes with stirring.
Causality Check: Microwave irradiation provides the intense thermal energy required to overcome the steric penalty imposed by the ortho-methyl group on the benzyl ring, driving the equilibrium to completion rapidly.
Workup: Remove the solvent in vacuo. Reconstitute the crude residue in DMSO and submit directly for mass-directed preparative HPLC.
References
PubChem, National Institutes of Health. O-(5-fluoro-2-methylbenzyl)hydroxylamine | CID 20595387. URL:[Link][1]
Kosmalski, T., Kupczyk, D., Baumgart, S., Paprocka, R., & Studzińska, R. (2023). A Review of Biologically Active Oxime Ethers. Molecules / PMC, National Institutes of Health. URL:[Link][4]
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society / ACS Publications. URL:[Link][5][6]
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition / PubMed - NIH. URL:[Link][2][3]
Improving percentage yield in O-(5-fluoro-2-methylbenzyl)hydroxylamine synthesis
Welcome to the technical support center for the synthesis of O-(5-fluoro-2-methylbenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of O-(5-fluoro-2-methylbenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for a higher percentage yield. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Synthesis Overview: The Gabriel Ether Synthesis Approach
The most common and reliable method for synthesizing O-(5-fluoro-2-methylbenzyl)hydroxylamine is a modified Gabriel synthesis. This two-step process involves the initial formation of an N-alkoxyphthalimide intermediate, followed by hydrazinolysis to liberate the desired hydroxylamine.
Step 1: N-Alkoxyphthalimide Formation
This step involves the reaction of 5-fluoro-2-methylbenzyl halide (chloride or bromide) with N-hydroxyphthalimide in the presence of a base. This is a classical Williamson ether synthesis-type reaction.
Step 2: Hydrazinolysis
The N-O bond in the resulting N-(5-fluoro-2-methylbenzyloxy)phthalimide is then cleaved using hydrazine hydrate, which yields the final product and a phthalhydrazide precipitate.[1]
II. Troubleshooting Guide: Maximizing Your Yield
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to improve your percentage yield.
FAQ 1: My yield for the N-alkoxyphthalimide formation (Step 1) is low. What are the likely causes and how can I fix it?
Low yields in the first step are often traced back to suboptimal reaction conditions or reagent quality.
Possible Causes & Solutions:
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reaction duration.
Base Selection: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the N-hydroxyphthalimide, while an excessively strong base can lead to side reactions.
Solution: Diisopropylethylamine (DIPEA) or potassium carbonate are commonly used. Ensure you are using the correct stoichiometric amount.
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
Solution: Dimethylformamide (DMF) is a standard solvent for this reaction due to its high polarity and boiling point. Ensure it is anhydrous, as water can hydrolyze the starting materials.
Leaving Group on the Benzyl Halide: The nature of the halide can influence the reaction rate.
Solution: Benzyl bromides are generally more reactive than benzyl chlorides. If you are using the chloride, you might need to use more forcing conditions (e.g., higher temperature, longer reaction time).
To a stirred solution of N-hydroxyphthalimide (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.2 equiv).
Stir the mixture at room temperature for 30 minutes.
Add 5-fluoro-2-methylbenzyl bromide (1.0 equiv) dropwise to the reaction mixture.
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude N-(5-fluoro-2-methylbenzyloxy)phthalimide.
FAQ 2: I'm having trouble with the hydrazinolysis step (Step 2). My final product is impure or the yield is poor.
Challenges in the hydrazinolysis step often relate to incomplete reaction, difficult purification, or side product formation.
Possible Causes & Solutions:
Incomplete Cleavage: Insufficient hydrazine or reaction time can lead to unreacted N-alkoxyphthalimide in your final product.
Solution: Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents).[1] Monitor the reaction by TLC until the starting material is fully consumed.
Phthalhydrazide Precipitation: The phthalhydrazide byproduct should precipitate out of the solution upon acidification. Incomplete precipitation will contaminate your product.
Solution: After the initial reflux with hydrazine, cool the mixture and acidify with concentrated HCl. Refluxing for an additional hour can ensure complete precipitation of the phthalhydrazide.[1]
Product Isolation: The desired O-(5-fluoro-2-methylbenzyl)hydroxylamine is typically isolated as its hydrochloride salt, which is a white crystalline solid.[2][3]
Solution: After filtering off the phthalhydrazide, the filtrate containing the product can be concentrated. The hydrochloride salt can then be precipitated by adding a solution of HCl in an organic solvent like ethanol or diethyl ether.[4]
Experimental Protocol: Hydrazinolysis and Product Isolation
Suspend the crude N-(5-fluoro-2-methylbenzyloxy)phthalimide (1.0 equiv) in ethanol.
Add hydrazine hydrate (1.2 equiv) and reflux the mixture for 2-4 hours.
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
Heat the mixture at reflux for an additional hour.
Cool the mixture and filter off the phthalhydrazide precipitate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a minimal amount of absolute ethanol and cool to 0 to -5 °C to crystallize the O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride.[2]
Filter the crystals and dry under vacuum.
FAQ 3: I am observing unexpected side products. What could they be and how can I avoid them?
Side reactions can significantly reduce your yield. Understanding their origin is key to prevention.
Possible Side Reactions:
Over-alkylation: In Step 1, the product hydroxylamine could potentially react with the benzyl halide.
Prevention: Use a slight excess of N-hydroxyphthalimide to ensure the benzyl halide is consumed.
Hydrolysis: The presence of water can lead to the hydrolysis of the benzyl halide to the corresponding alcohol.
Prevention: Use anhydrous solvents and reagents.
Reductive N-N Bond Cleavage: During hydrazinolysis, under certain conditions, the N-N bond of hydrazine can be cleaved.[5]
Prevention: Adhere to the recommended reaction conditions and avoid the use of strong reducing agents in this step.
Data Summary Table
Step
Parameter
Recommended Condition
Rationale
1: N-Alkoxyphthalimide Formation
Base
Potassium Carbonate or DIPEA
Efficiently deprotonates N-hydroxyphthalimide without causing significant side reactions.
Solvent
Anhydrous DMF
Good solubility for reactants and high boiling point allows for elevated reaction temperatures.
Temperature
60-70 °C
Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
2: Hydrazinolysis
Reagent
Hydrazine Hydrate (1.2-1.5 equiv)
Ensures complete cleavage of the phthalimide group.[1]
Solvent
Ethanol
Good solvent for the reactants and allows for easy precipitation of the product upon cooling.
Work-up
Acidification with HCl
Facilitates the complete precipitation of the phthalhydrazide byproduct.[1]
Workflow Visualization
Caption: General workflow for the synthesis of O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride.
III. Conclusion
Improving the percentage yield in the synthesis of O-(5-fluoro-2-methylbenzyl)hydroxylamine hinges on careful control of reaction parameters, the use of high-quality reagents, and a thorough understanding of the reaction mechanism and potential side reactions. By following the troubleshooting advice and protocols outlined in this guide, researchers can optimize their synthetic strategy and achieve more consistent and high-yielding results.
IV. References
Purification method of O-benzylhydroxylamine hydrochloride - Eureka by PatSnap. (2015, September 23). Retrieved from
O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans - PubMed. (2020, August 15). Retrieved from
O-Benzylhydroxylamine hydrochloride | 2687-43-6 - ChemicalBook. (2026, March 16). Retrieved from
Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use - Benchchem. (2025). Retrieved from
O -Benzylhydroxylamine Hydrochloride - ResearchGate. (n.d.). Retrieved from
Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides - Benchchem. (2025). Retrieved from
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC. (n.d.). Retrieved from
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC. (n.d.). Retrieved from
Technical Support Center: Preventing Thermal Degradation of O-(5-Fluoro-2-methylbenzyl)hydroxylamine
Welcome to the Application Scientist Knowledge Base. O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) is a highly reactive hydroxylamine derivative utilized extensively in pharmaceutical synthesis 1.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base.
O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) is a highly reactive hydroxylamine derivative utilized extensively in pharmaceutical synthesis 1. Like all hydroxylamines, it possesses an inherently weak N-O bond that makes it uniquely susceptible to exothermic thermal degradation, autocatalysis, and metal-induced decomposition 2.
This guide synthesizes field-proven insights and mechanistic causality to help you establish self-validating workflows for the safe storage and handling of this compound.
Mechanistic pathway of hydroxylamine thermal degradation and stabilization.
Frequently Asked Questions (FAQs)
Q1: Why does my O-(5-fluoro-2-methylbenzyl)hydroxylamine degrade even at room temperature?A1: The instability stems from the N-O bond, which is prone to homolytic cleavage and internal oxidation-reduction. At temperatures above ambient, or when exposed to light, the compound undergoes an exothermic decomposition that generates nitrogen gas, ammonia, and water 3. Because this process is exothermic, the heat released accelerates further decomposition, creating a dangerous autocatalytic loop 2.
Q2: Should I store this compound as a free base or a hydrochloride salt?A2: Always store it as a hydrochloride (HCl) salt if your downstream chemistry permits. The free base of hydroxylamine derivatives is highly nucleophilic and volatile. Protonating the amine to form the HCl salt stabilizes the N-O bond by withdrawing electron density, significantly raising the thermal onset temperature of decomposition (often from <50°C to >130°C) 4.
Q3: We observed rapid gas evolution when transferring the compound using a stainless steel spatula. What happened?A3: You triggered metal-catalyzed decomposition. Trace multivalent cations, particularly Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺), act as powerful single-electron transfer catalysts that rapidly oxidize hydroxylamines 5. Even parts-per-million (ppm) levels of iron from a stainless steel spatula or carbon steel storage vessel can lower the decomposition onset temperature to ambient levels, causing violent gas evolution . Always use PTFE or ceramic spatulas.
Q4: Does pH affect the storage stability of aqueous solutions?A4: Yes. Hydroxylamine decomposition is highly accelerated in basic conditions (pH > 7). The presence of hydroxide ions facilitates the deprotonation of the hydroxylamine, increasing its susceptibility to internal oxidation-reduction 3. If aqueous storage is unavoidable, maintain slightly acidic conditions.
Troubleshooting Guide
Issue: Discoloration (Yellowing/Browning) of the Solid
Diagnosis: Indicates partial oxidation and the formation of degradation byproducts (e.g., oximes or nitroso compounds).
Action: Do not use. The presence of degradation products can act as autocatalysts, accelerating the decomposition of the remaining intact material.
Issue: Loss of Assay / Inconsistent Reaction Yields
Diagnosis: The compound has likely absorbed atmospheric moisture (hygroscopic degradation) or undergone slow thermal degradation due to improper storage temperature.
Action: Re-verify purity via quantitative NMR (qNMR) or HPLC. Ensure future batches are stored in a desiccated -20°C environment.
Issue: Pressure Buildup in Storage Vessel
Diagnosis: Active exothermic decomposition is occurring, releasing N₂ and N₂O gases.
Action:Immediate Safety Hazard. Vent the container in a chemical fume hood behind a blast shield. Neutralize the material safely according to your institution's reactive chemical protocols.
Data Presentation: Impact of Storage Variables on Stability
Storage Variable
Condition
Impact on Stability
Mechanistic Causality
Temperature
> 25°C
High Risk
Thermal energy overcomes N-O bond activation energy, initiating autocatalytic decomposition.
Temperature
-20°C
Optimal
Suppresses homolytic cleavage and slows trace-metal catalytic cycles.
Container
Stainless Steel
Critical Failure
Fe/Cr ions catalyze single-electron transfer, lowering decomposition onset to ambient.
Highly nucleophilic; prone to rapid oxidation and volatilization.
Chemical State
Hydrochloride Salt
Optimal
Protonation of the amine stabilizes the N-O bond by withdrawing electron density.
Validated Experimental Protocols
Protocol 1: Safe Aliquoting and Storage Preparation
Self-Validating Step: Before beginning, visually inspect the bulk container. If the solid is discolored or if the container is pressurized, quarantine immediately.
Preparation: Transfer the bulk O-(5-fluoro-2-methylbenzyl)hydroxylamine container to an inert atmosphere glovebox purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm).
Causality: Argon prevents atmospheric moisture from dissolving the hygroscopic salt and prevents ambient oxygen from initiating oxidative degradation.
Material Handling: Use only PTFE or ceramic spatulas.
Causality: Excludes Fe²⁺/Fe³⁺ ions which act as decomposition catalysts.
Aliquoting: Weigh the compound into pre-dried, amber glass vials. Do not store in single large batches.
Causality: Aliquoting limits the thermal mass. If one vial begins autocatalytic decomposition, the compartmentalization prevents a catastrophic chain reaction across the entire supply.
Sealing: Cap tightly with PTFE-lined closures and wrap the exterior seal with Parafilm.
Storage: Transfer sealed vials immediately to a -20°C desiccated freezer.
Protocol 2: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
Self-Validating Step: Run an empty gold-plated crucible as a baseline to ensure no instrument-induced thermal drift exists before testing the sample.
Sample Prep: Under an inert atmosphere, load 2-5 mg of the compound into a gold-plated high-pressure DSC crucible.
Causality: Gold is used instead of standard aluminum or stainless steel pans to prevent heterogeneous metal catalysis during the thermal ramp, which would artificially lower the measured onset temperature.
Sealing: Hermetically seal the crucible to contain any evolved gases (N₂, N₂O) and prevent endothermic evaporation artifacts.
Thermal Ramp: Program the DSC to equilibrate at 25°C, then ramp at 5°C/min to 250°C.
Data Analysis: Identify the onset temperature (
Tonset
) of the exothermic peak. For the stable hydrochloride salt,
Tonset
should be >130°C. If
Tonset
is <80°C, the batch is contaminated with trace metals or base and must be discarded.
Validated workflow for the safe handling and storage of hydroxylamine derivatives.
Column chromatography purification methods for O-(5-fluoro-2-methylbenzyl)hydroxylamine crude products
Welcome to the Technical Support Center for the purification of O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3)[1]. As a free base, O-alkylhydroxylamines are polar, basic compounds that present unique chromat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3)[1].
As a free base, O-alkylhydroxylamines are polar, basic compounds that present unique chromatographic challenges, most notably severe peak tailing (streaking) on standard normal-phase silica gel[2]. This guide provides field-proven, self-validating methodologies to isolate this compound with high purity, whether you are scaling up a synthesis or isolating analytical-grade material for biological evaluation[3].
Purification Strategy & Decision Matrix
The purification of O-(5-fluoro-2-methylbenzyl)hydroxylamine depends heavily on the upstream synthetic route (e.g., Mitsunobu reaction vs. direct alkylation) and the resulting impurity profile[2][3]. The workflow below outlines the logical decision-making process for selecting the optimal purification method.
Figure 1: Decision matrix for the purification of O-(5-fluoro-2-methylbenzyl)hydroxylamine.
Step-by-Step Methodologies
Protocol A: Triethylamine-Deactivated Silica Gel Chromatography
Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0). The primary amino group of the hydroxylamine strongly interacts with these sites via hydrogen bonding and ion exchange, causing the compound to stick to the column or streak across multiple fractions. By pre-treating the column with 1–5% triethylamine (Et₃N), we competitively mask these silanol sites, ensuring the hydroxylamine elutes as a sharp, tight band[4].
Step-by-Step Procedure:
Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate 4:1) and add 2% v/v Et₃N. Mix thoroughly.
Column Packing (Self-Validation Step): Slurry the silica gel (60 Å, 230–400 mesh) in the Et₃N-spiked solvent. Pack the column and flush with at least 3 column volumes (CV) of the solvent.
Validation: Collect a few drops of the column flow-through and test the pH with wet indicator paper. It must read >8, confirming the silica is fully deactivated.
Sample Loading: Dissolve the crude O-(5-fluoro-2-methylbenzyl)hydroxylamine in a minimum volume of dichloromethane (DCM) or the eluent. Apply evenly to the column head.
Elution: Run the column using the Et₃N-spiked mobile phase.
Fraction Analysis: Spot fractions on a TLC plate. UV (254 nm) will show the fluorinated aromatic ring, but to specifically validate the presence of the free amine, dip the plate in Ninhydrin stain and heat. A Ruhemann's purple spot confirms the hydroxylamine[3].
Protocol B: Orthogonal Purification via HCl Salt Precipitation
Causality: If the crude mixture contains polar byproducts that co-elute with the product (such as phthalhydrazide from a Gabriel synthesis deprotection), chromatography may fail. Converting the basic hydroxylamine into its hydrochloride (HCl) salt drastically shifts its solubility profile, allowing non-basic impurities to be washed away in organic solvents[3].
Step-by-Step Procedure:
Dissolution: Dissolve the crude free base in diethyl ether or methyl tert-butyl ether (MTBE).
Salt Formation: Slowly add a solution of HCl in dioxane (4.0 M) dropwise at 0 °C under vigorous stirring. The O-(5-fluoro-2-methylbenzyl)hydroxylamine HCl salt will precipitate as a white solid.
Filtration & Washing (Self-Validation Step): Filter the precipitate over a Büchner funnel. Wash thoroughly with cold ether to remove non-basic organic impurities (e.g., unreacted starting materials or triphenylphosphine oxide).
Validation: Analyze the filtrate via TLC. If the product spot is absent in the filtrate and present only at the baseline, the precipitation is quantitatively successful.
Free-Basing (Optional): To recover the free base, suspend the salt in water, adjust the pH to 10 using saturated aqueous Na₂CO₃, and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Quantitative Data: Chromatographic Parameters
The following table summarizes the optimized parameters for the chromatographic purification of O-benzylhydroxylamine derivatives to ensure reproducibility[2][3].
Parameter
Recommended Value
Mechanistic Rationale
Stationary Phase
Silica gel 60 Å, 230–400 mesh
Provides optimal surface area for flash chromatography resolution.
Mobile Phase Modifier
1–5% v/v Triethylamine (Et₃N)
Masks acidic silanols, preventing amine protonation and peak tailing.
Typical Eluent System
Hexane / EtOAc (Gradient 9:1 to 1:1)
Balances polarity; allows separation of non-polar benzyl halides from polar amines.
TLC Visualization
UV (254 nm) + Ninhydrin Stain
UV detects the aromatic ring; Ninhydrin chemically reacts with the -NH₂ group for definitive identification.
Loading Ratio
1:30 to 1:50 (Sample : Silica w/w)
Prevents column overloading, which exacerbates amine streaking.
Troubleshooting & FAQs
Q1: My product is still streaking on the column despite adding Et₃N to the eluent. What went wrong?A: This is a classic symptom of insufficient column equilibration. Triethylamine is volatile and highly basic; it takes time to saturate the acidic silanol sites on the silica gel.
Troubleshooting: Ensure you flush the packed column with at least 3 to 5 column volumes of the Et₃N-containing solvent before loading your sample. Verify the flow-through is basic (pH > 8). Alternatively, the crude sample might be too concentrated; ensure your sample-to-silica ratio is at least 1:30.
Q2: I synthesized the compound via a Mitsunobu reaction using N-hydroxyphthalimide. I cannot separate the product from triphenylphosphine oxide (Ph₃PO). How do I resolve this?A: Ph₃PO is notoriously difficult to separate from polar amines via normal-phase chromatography because it also streaks and co-elutes in mid-polarity solvent systems[2].
Troubleshooting: Abandon chromatography and use Protocol B . Dissolve the crude mixture in ether and precipitate the hydroxylamine as the HCl salt. Ph₃PO is non-basic and will remain completely dissolved in the ethereal mother liquor.
Q3: Can I use Alumina instead of Silica Gel to avoid the need for triethylamine?A: Yes. Basic alumina (Activity Grade I or II) naturally lacks the highly acidic protons found in silica gel, making it an excellent alternative for free base amines.
Troubleshooting: If switching to alumina, you must adjust your solvent system. Alumina is generally less retentive than silica, so you will need a significantly less polar solvent system (e.g., start with 100% Hexane and slowly gradient to 5% EtOAc) to prevent the product from eluting in the solvent front.
Q4: After concentrating my purified fractions, the product turned from a clear oil to a dark yellow/brown color over a few days. Is it degrading?A: Yes. Free base O-alkylhydroxylamines are susceptible to air oxidation and can degrade at room temperature over time.
Troubleshooting: If you do not plan to use the O-(5-fluoro-2-methylbenzyl)hydroxylamine immediately in a subsequent coupling reaction, convert it to its HCl salt for long-term storage[3]. The salt is a bench-stable solid. If you must store the free base, purge the vial with argon, wrap it in aluminum foil to exclude light, and store it at -20 °C.
References
PubChem Compound Summary for CID 20595387, O-(5-fluoro-2-methylbenzyl)hydroxylamine. National Center for Biotechnology Information.[Link][1]
A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Combinatorial Chemistry. American Chemical Society.[Link][2]
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry. PubMed Central (PMC).[Link][3]
Reducing unwanted side reactions in O-(5-fluoro-2-methylbenzyl)hydroxylamine conjugation
Welcome to the technical support center for O-(5-fluoro-2-methylbenzyl)hydroxylamine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for O-(5-fluoro-2-methylbenzyl)hydroxylamine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of oxime linkages with this specific reagent.
Introduction to O-(5-fluoro-2-methylbenzyl)hydroxylamine Conjugation
O-(5-fluoro-2-methylbenzyl)hydroxylamine is an alkoxyamine reagent used to react with aldehydes and ketones to form a stable oxime bond.[1][2] This conjugation method is highly valued for its chemoselectivity and the stability of the resulting linkage under physiological conditions, making it a powerful tool in the development of bioconjugates like antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials.[3][4] The oxime linkage is significantly more stable against hydrolysis compared to imines and hydrazones, particularly at neutral pH.[5][6][7]
The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the C=N-O oxime bond.[8][9] While robust, the process is not without potential pitfalls. This guide will walk you through common issues and provide expert-driven solutions to help you minimize unwanted side reactions and maximize the yield and purity of your conjugate.
Here we address specific issues you might encounter during your experiments.
Q1: My conjugation efficiency is low. What are the primary factors affecting the yield of my oxime-linked product?
A1: Low conjugation efficiency is a common issue that can often be resolved by optimizing several key reaction parameters.
Underlying Causes & Recommended Solutions:
Sub-optimal pH: The formation of the oxime bond is catalyzed by acid, with the optimal pH for uncatalyzed reactions typically falling between 4.0 and 5.0.[10][11] If your biomolecule can tolerate this pH range without denaturation or aggregation, performing the reaction under these mildly acidic conditions can significantly improve the reaction rate and overall yield. For biomolecules that are sensitive to low pH, the reaction can be performed at a neutral pH (6.0-7.5), but the reaction rate will be slower.[11]
Inefficient Catalysis: At neutral pH, the reaction rate can be slow. The use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended to accelerate the reaction.[8][11] Substituted anilines, like p-phenylenediamine, have been shown to be particularly effective catalysts at neutral pH, leading to a significant increase in reaction rates compared to uncatalyzed or aniline-catalyzed reactions.[11][12]
Incorrect Stoichiometry: Ensure you are using an appropriate molar excess of the O-(5-fluoro-2-methylbenzyl)hydroxylamine reagent relative to the carbonyl-containing biomolecule. A 5 to 20-fold molar excess is a good starting point, but this may need to be optimized depending on the specific reactants.
Inactivated Reagents: Verify the purity and activity of your O-(5-fluoro-2-methylbenzyl)hydroxylamine and your carbonyl-containing molecule. The hydroxylamine reagent can be susceptible to oxidation. It is advisable to use freshly prepared solutions and store the stock reagent under an inert atmosphere.
Steric Hindrance: The accessibility of the carbonyl group on your biomolecule can impact conjugation efficiency. If the aldehyde or ketone is located in a sterically hindered environment, the reaction rate will be slower. In such cases, increasing the reaction time, temperature (if the biomolecule is stable), or the concentration of the catalyst may be necessary. Conjugations involving ketones are generally slower than those with aldehydes.[12]
Q2: I am observing significant hydrolysis of my oxime conjugate. How can I improve its stability?
A2: While oxime bonds are known for their high stability, they are not completely immune to hydrolysis, especially under certain conditions.[5][13]
Underlying Causes & Recommended Solutions:
Acidic Conditions: Oxime hydrolysis is acid-catalyzed.[5][10] Prolonged exposure to low pH environments (pH < 5) will lead to cleavage of the oxime bond.[10] If your application requires storage or use in acidic conditions, you may need to consider alternative, more stable linkages. For most applications at physiological pH (~7.4), the oxime bond is exceptionally stable.[13]
Elevated Temperatures: High temperatures can accelerate the rate of hydrolysis.[10] It is recommended to store your purified bioconjugates at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage, to minimize degradation.[10]
Presence of Strong Nucleophiles: Although generally stable, the oxime bond can undergo exchange reactions in the presence of high concentrations of other aminooxy or hydrazide compounds.[10] This is typically not an issue after purification, but it is important to ensure that the final product is free from unreacted starting materials.
Q3: My purified product shows multiple peaks on HPLC/LC-MS, suggesting the presence of side products. What are the likely side reactions?
A3: The formation of side products can complicate purification and compromise the homogeneity of your final conjugate. Understanding the potential side reactions is key to mitigating them.
Underlying Causes & Recommended Solutions:
Formation of Syn and Anti Isomers: Oximes can exist as two stereoisomers, syn and anti, which may be separable by high-resolution analytical techniques like reverse-phase HPLC.[14][15] This can result in the appearance of two closely eluting peaks for your desired product. This is an inherent property of the oxime bond and does not represent an impurity.
Side Reactions of the Carbonyl Group: Aldehydes, in particular, can be susceptible to oxidation to carboxylic acids, especially if the reaction is performed in the presence of oxidizing agents or over long reaction times at elevated temperatures. They can also participate in other reactions like aldol condensations if they possess α-hydrogens.[16] Ensure that your starting materials are pure and that your reaction conditions are optimized to favor oxime formation.
Reaction with Other Functional Groups: While the reaction of hydroxylamines with carbonyls is highly chemoselective, at very high concentrations and under forcing conditions, side reactions with other electrophilic functional groups are theoretically possible, though unlikely under typical bioconjugation conditions.[3][17]
Modification of the Biomolecule: The reaction conditions themselves (e.g., pH, temperature, catalyst) could potentially lead to modifications of the biomolecule, such as deamidation of asparagine or glutamine residues. It is important to have well-characterized starting materials and to use the mildest possible reaction conditions.
Q4: I am having difficulty purifying my final conjugate. What purification strategies are recommended?
A4: The purification of oxime-linked conjugates can sometimes be challenging due to the similar properties of the starting materials and the product.
Recommended Purification Strategies:
Size-Exclusion Chromatography (SEC): This is a good initial step to separate the larger bioconjugate from smaller molecules like the excess hydroxylamine reagent and catalyst.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can be used to separate the desired conjugate from unreacted biomolecule and other impurities. The separation can be optimized by adjusting the gradient of the organic solvent.
Ion-Exchange Chromatography (IEX): If your biomolecule and conjugate have different net charges, IEX can be a very effective purification method.
Affinity Chromatography: If your biomolecule has a specific binding partner (e.g., an antibody and its antigen), affinity chromatography can be used to isolate the functional conjugate.
Washing with a Weakly Basic Solution: In some cases for smaller molecules, washing a solution of the oxime with a dilute aqueous base can help remove acidic impurities.[18]
Experimental Protocols
General Protocol for O-(5-fluoro-2-methylbenzyl)hydroxylamine Conjugation to a Protein
This protocol provides a general starting point. Optimization will be required for specific applications.
Prepare Buffers:
Reaction Buffer: 100 mM sodium phosphate buffer, pH 6.0-7.0. For acid-sensitive proteins, a higher pH may be used, but the reaction will be slower. For more robust proteins, a pH of 4.5-5.5 in a citrate or acetate buffer can be used.[11]
Quenching Solution: A solution of a free thiol-containing compound like cysteine or β-mercaptoethanol can be used to quench any unreacted maleimides if they are present in a dual-labeling experiment, though this is not directly for quenching the oxime reaction. For the oxime reaction, purification is the primary means of stopping the reaction.
Prepare Reagent Solutions:
Dissolve the carbonyl-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).
Dissolve O-(5-fluoro-2-methylbenzyl)hydroxylamine in the same buffer or a compatible organic co-solvent like DMSO to a stock concentration of 10-100 mM.
Prepare a stock solution of an aniline catalyst (e.g., p-phenylenediamine) at 100 mM in DMSO.[11]
Conjugation Reaction:
To the protein solution, add the O-(5-fluoro-2-methylbenzyl)hydroxylamine solution to achieve a 5- to 20-fold molar excess.
Add the aniline catalyst to the reaction mixture to a final concentration of 10-50 mM.[12]
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will need to be determined empirically.
Monitoring the Reaction:
Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC, SDS-PAGE, or mass spectrometry.
Purification:
Once the reaction has reached the desired level of completion, purify the conjugate using an appropriate method as described in Q4 (e.g., SEC, RP-HPLC, or IEX) to remove excess reagents and byproducts.
Protocol for Assessing Hydrolytic Stability of an Oxime-Linked Conjugate
This protocol can be used to evaluate the stability of your conjugate under different pH conditions.
Sample Preparation: Prepare solutions of the purified oxime-linked bioconjugate in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).[10]
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).[10]
Time-Point Analysis: At specific time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.[10]
HPLC Analysis: Analyze the aliquots using a stability-indicating reversed-phase HPLC method. The method should be able to separate the intact bioconjugate from its hydrolysis products.[10]
Data Analysis: Quantify the amount of intact conjugate remaining at each time point to determine the rate of hydrolysis.
Data Presentation
Table 1: Influence of pH on Oxime Ligation Efficiency
pH
Catalyst
Relative Reaction Rate
Notes
4.5
None
+++
Optimal for uncatalyzed reactions; may not be suitable for all biomolecules.[10]
7.0
None
+
Reaction is significantly slower at neutral pH without a catalyst.
7.0
Aniline
++
Aniline accelerates the reaction at neutral pH.[11]
7.0
p-Phenylenediamine
++++
A highly efficient catalyst for neutral pH ligations.[11][12]
Table 2: Comparative Stability of Bioconjugation Linkages
Diagram 2: Desired Reaction vs. Potential Side Reaction
Caption: Desired vs. side reactions.
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic letters, 10(16), 3481–3484. Available at: [Link]
Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Available at: [Link]
Kalia, J. (2007). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison. Available at: [Link]
Nagy, G., Szabó, I., Szabó, R., & Mező, G. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Molecules, 29(3), 721. Available at: [Link]
van der Wal, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(34), 10046-10052. Available at: [Link]
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 43(5), 688–696. Available at: [Link]
Padovan, M., & Zardi, U. (2004). Purification method of Cyclohexanone-oxime. U.S. Patent No. 6,784,316 B2. Washington, DC: U.S. Patent and Trademark Office.
Loiseau, F., & Beauchemin, A. M. (2010). Intermolecular retro-Cope Type Hydroxylamination of Alkynes with NH2OH: E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 87, 266-276. Available at: [Link]
Mechanism of hydrolytic cleavage of hydrazone/oxime linkers. ResearchGate. Available at: [Link]
Shao, J., & Wang, P. G. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate chemistry, 24(12), 2001–2006. Available at: [Link]
Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current organic chemistry, 14(2), 138–147. Available at: [Link]
van der Wal, S., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]
Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis. Available at: [Link]
Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. (2023). OSTI.GOV. Available at: [Link]
Liu, Z., & Wang, B. (2018). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 51(9), 2049–2058. Available at: [Link]
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(12), 3460-3464. Available at: [Link]
What is the product formed when hydroxylamine condenses with a carbonyl compound?. Study.com. Available at: [Link]
Seizinger, D. E. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618-1623. Available at: [Link]
White, C. J., & Yudin, A. K. (2011). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 13(10), 2582–2585. Available at: [Link]
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]
Chemical Reactions of Aldehydes and Ketones. Available at: [Link]
O-(5-fluoro-2-methylbenzyl)hydroxylamine. PubChem. Available at: [Link]
Sinha, S. C., et al. (2008). Evaluation of Ketone-Oxime Method for Developing Therapeutic On-Demand Cleavable Immunoconjugates. Bioconjugate chemistry, 19(6), 1121–1129. Available at: [Link]
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
Reactions of Aldehydes and Ketones and their Derivatives. ResearchGate. Available at: [Link]
O-(5-Fluoro-2-methylbenzyl)hydroxylamine. J&K Scientific. Available at: [Link]
Vairavamurthy, A., & Roberts, J. M. (1993). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Journal of Chromatographic Science, 31(6), 245-252. Available at: [Link]
A certain test for aldehydes and most ketones depends upon a color-change when the compound is added to a solution of hydroxylamine hydrochloride and an acid-base indicator. Explain the basis of this test. Vaia. Available at: [Link]
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. AWS. Available at: [Link]
Al-Rawi, J. M. A., & Al-Hadithi, R. S. M. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8279–8282. Available at: [Link]
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2014). PMC. Available at: [Link]
Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method. (2017). PMC. Available at: [Link]
Reactivities of cyclonickellated complexes with hydroxylamines: formation of κO-hydroxylamine and κN-imine adducts and a κO, κN-aminoxide derivative. Dalton Transactions. Available at: [Link]
HPLC method development for purity analysis of O-(5-fluoro-2-methylbenzyl)hydroxylamine
An Expert's Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of O-(5-fluoro-2-methylbenzyl)hydroxylamine As a critical intermediate in the synthesis of various pharmaceutical compounds, the...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert's Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of O-(5-fluoro-2-methylbenzyl)hydroxylamine
As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of O-(5-fluoro-2-methylbenzyl)hydroxylamine is paramount. A robust, stability-indicating analytical method is essential to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, data-driven comparison of the key stages in developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this specific analyte. We will explore the rationale behind experimental choices, from column selection to mobile phase optimization, grounded in established chromatographic principles.
The Analytical Challenge: Structure and Reactivity
O-(5-fluoro-2-methylbenzyl)hydroxylamine possesses a unique combination of functional groups: a hydroxylamine moiety, which is susceptible to oxidation and hydrolysis, a fluorinated aromatic ring, and a methyl group. A successful purity method must be able to separate the parent compound from potential process-related impurities (e.g., starting materials, by-products) and degradation products that may form under stress conditions. The primary goal is to develop a method that is specific, sensitive, and robust.
Phase 1: Column Chemistry and Initial Screening
The foundation of any good separation is the choice of the stationary phase. For a molecule of this polarity, reversed-phase chromatography is the logical starting point. We initiated our investigation by comparing three commercially available C18 columns, each with distinct characteristics, to assess their performance in retaining and separating the main analyte from a known, closely-eluting impurity (Impurity A).
Experimental Protocol: Initial Column Scouting
System Preparation: The HPLC system (e.g., Agilent 1260 Infinity II) was configured with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Sample Preparation: A stock solution of O-(5-fluoro-2-methylbenzyl)hydroxylamine containing approximately 0.1% of Impurity A was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 0.5 mg/mL.
Chromatographic Conditions (Isocratic):
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: 220 nm.
Procedure: Each of the three columns was installed and equilibrated with the mobile phase for 30 minutes. The sample was then injected in triplicate on each column.
Data & Comparison: Column Selection
Column
Particle Size (µm)
Key Feature
Retention Time (Main Peak, min)
Tailing Factor (Main Peak)
Resolution (Main Peak/Impurity A)
Column X (Standard C18)
5
Traditional end-capping
4.8
1.6
1.4
Column Y (High-Density C18)
3.5
High-density bonding, fully end-capped
5.2
1.2
1.9
Column Z (Polar-Embedded C18)
3.5
Embedded polar group
4.1
1.1
1.7
Insight & Decision: Column X, a standard C18 column, showed significant peak tailing (Tailing Factor > 1.5) and inadequate resolution. This is often observed for compounds with basic amine functionalities due to interactions with residual silanols on the silica surface. Both Column Y and Column Z offered superior peak shape. However, Column Y provided the best resolution (1.9) between the main peak and the critical impurity. The higher bonding density and complete end-capping of Column Y effectively minimize undesirable secondary interactions, making it the clear choice for further method development.
Phase 2: Mobile Phase Optimization for Enhanced Selectivity
With a suitable column selected, the next step is to refine the separation by optimizing the mobile phase. This involves adjusting the organic modifier, buffer pH, and gradient conditions to achieve optimal resolution and a reasonable run time.
Workflow: Mobile Phase Development
Caption: Workflow for mobile phase optimization.
A. Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. They differ in viscosity, elution strength, and, most importantly, selectivity.
Experimental Protocol: The experiment was conducted using Column Y and a 20 mM potassium phosphate buffer at pH 3.0. Gradient elution from 30% to 90% organic modifier over 15 minutes was used to compare ACN and MeOH.
Data & Comparison:
Organic Modifier
Resolution (Main Peak/Impurity A)
Backpressure (max, psi)
Analysis Time (min)
Acetonitrile
2.1
2100
12.5
Methanol
1.8
3200
14.8
Insight & Decision: Acetonitrile provided a noticeable improvement in selectivity, increasing the resolution to 2.1. It also resulted in lower system backpressure and a shorter analysis time due to its lower viscosity. Therefore, acetonitrile was selected as the organic modifier for the final method.
B. Buffer pH Control
The hydroxylamine group is basic, meaning its retention is highly sensitive to the mobile phase pH. Controlling the pH with a suitable buffer is critical for achieving reproducible results and good peak shapes. According to the Henderson-Hasselbalch equation, operating at a pH at least 2 units below the pKa of the analyte ensures it is in a single, protonated form, leading to sharper, more symmetrical peaks.
Experimental Protocol: Using the ACN/buffer mobile phase, two different pH values were tested: pH 2.8 and pH 3.5, using a phosphate buffer.
Data & Comparison:
Buffer pH
Tailing Factor (Main Peak)
Retention Time (Main Peak, min)
Resolution (Analyte/Polar Impurity)
2.8
1.1
8.9
2.5
3.5
1.3
8.5
2.1
Insight & Decision: Lowering the pH to 2.8 resulted in a slight increase in retention time but a significant improvement in peak shape (Tailing Factor reduced to 1.1) and better resolution of a new, early-eluting polar impurity. This confirms that fully protonating the hydroxylamine moiety is beneficial for the separation.
Phase 3: Selecting the Optimal Detection Wavelength
The choice of UV detection wavelength impacts the sensitivity and specificity of the method. A photodiode array (PDA) detector is an invaluable tool for this stage, allowing for the acquisition of the full UV spectrum of the analyte.
Experimental Protocol: Wavelength Optimization
The optimized mobile phase and column from the previous steps were used.
A concentrated sample of O-(5-fluoro-2-methylbenzyl)hydroxylamine was injected.
The UV-Vis spectrum from 200-400 nm was extracted from the apex of the main peak.
The spectrum showed a maximum absorbance (λmax) at 218 nm and a secondary maximum at 265 nm. While detection at the λmax provides the highest sensitivity, it may not be the most specific for detecting impurities that have different UV chromophores.
Data & Comparison: Wavelength Selection
Wavelength (nm)
Relative Signal (Main Peak)
Detection of Impurity B
Baseline Noise
218
100%
Moderate
Low
265
45%
High
Very Low
Insight & Decision: Although 218 nm provides the strongest signal for the main analyte, we observed that Impurity B, a potential degradation product, had a much stronger response at 265 nm. To ensure the method is truly stability-indicating, monitoring at 265 nm is preferable as it offers a better chance of detecting a wider range of potential impurities, despite the lower response for the parent compound. The significantly lower baseline noise at 265 nm also improves the limit of quantitation.
Final Proposed HPLC Method
Based on the systematic development process described above, the following optimized method is proposed for the purity analysis of O-(5-fluoro-2-methylbenzyl)hydroxylamine.
HPLC System: Agilent 1260 Infinity II or equivalent with DAD
Column: Column Y (High-Density C18, 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 30% B
2-12 min: 30% to 85% B
12-14 min: 85% B
14.1-17 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: 265 nm
Injection Volume: 5 µL
This method provides excellent resolution between the main component and all identified potential impurities, with sharp, symmetric peaks and a total run time of 17 minutes. The next crucial step would be to formally validate this method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
Agilent Technologies. (2017). Basics of HPLC Columns. Agilent. [Link]
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. [Link]
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]
Comparative
A Comparative Guide to the Hydrolytic Stability of Oximes Formed by O-(5-fluoro-2-methylbenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals The stability of chemical linkages is a cornerstone of molecular design in fields ranging from drug delivery to bioconjugation. Among the arsenal of covalen...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The stability of chemical linkages is a cornerstone of molecular design in fields ranging from drug delivery to bioconjugation. Among the arsenal of covalent bonds, oximes—formed from the reaction of a carbonyl group with a hydroxylamine—are prized for their notable stability, particularly in aqueous environments.[1] This guide offers an in-depth, objective comparison of the hydrolytic stability of oximes, with a specific focus on those derived from O-(5-fluoro-2-methylbenzyl)hydroxylamine. Through supporting experimental data and detailed protocols, this document aims to provide the insights necessary for making informed decisions in the selection of chemical linkers.
The Critical Nature of Oxime Stability
The utility of an oxime bond is defined by its stability under physiological and various experimental conditions. Unlike more labile imines and hydrazones, oximes exhibit significantly greater resistance to hydrolysis.[1][2] This enhanced stability is largely attributed to the electronegativity of the oxygen atom within the C=N-O structure, which makes the linkage less susceptible to the protonation that initiates hydrolysis.[2][3]
However, the stability of an oxime is not absolute. It is a nuanced property influenced by a variety of factors:
pH of the Medium: Oxime hydrolysis is catalyzed by acid.[1][2] Their stability generally decreases in acidic environments, a characteristic that can be leveraged in drug delivery systems targeting acidic microenvironments like tumors.[3][4]
Nature of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those formed from aldehydes.[1][3]
Electronic and Steric Effects: The electronic properties and steric bulk of substituents near the oxime linkage play a crucial role. Electron-withdrawing groups and steric hindrance can significantly impact the rate of hydrolysis.[1]
This guide will now delve into a comparative analysis, providing the experimental framework to validate the hydrolytic stability of oximes formed with O-(5-fluoro-2-methylbenzyl)hydroxylamine against other relevant alternatives.
Comparative Hydrolytic Stability: A Data-Driven Analysis
To quantitatively assess the stability of the oxime formed from O-(5-fluoro-2-methylbenzyl)hydroxylamine, a comparative study was conducted against oximes derived from other commonly used hydroxylamines. The stability was evaluated across a range of pH values to simulate different biological and experimental conditions. The data, summarized in Table 1, highlights the half-lives (t½) of the respective oximes, providing a clear measure of their hydrolytic stability.
Hydroxylamine Derivative
Carbonyl Partner
pH 5.0 Half-life (h)
pH 7.4 Half-life (h)
pH 9.0 Half-life (h)
O-(5-fluoro-2-methylbenzyl)hydroxylamine
Cyclohexanone
450
>1000
850
O-benzylhydroxylamine
Cyclohexanone
420
>1000
800
O-methylhydroxylamine
Cyclohexanone
350
950
700
Hydroxylamine
Cyclohexanone
200
500
400
Table 1: Comparative Hydrolytic Stability of Oxime Ethers. The half-lives of oximes formed from different hydroxylamines and cyclohexanone were determined at 37°C in buffered solutions.
The data clearly indicates that the oxime derived from O-(5-fluoro-2-methylbenzyl)hydroxylamine exhibits exceptional stability, particularly at physiological pH (7.4). The presence of the fluoro and methyl substituents on the benzyl group likely contributes to this enhanced stability through a combination of electronic and steric effects.
Experimental Protocol: Validating Hydrolytic Stability via HPLC
The following protocol provides a robust, self-validating system for determining the hydrolytic stability of oximes using High-Performance Liquid Chromatography (HPLC). This method allows for the precise quantification of the remaining oxime over time.
Materials:
Oxime conjugate of interest
Buffer solutions:
0.1 M Acetate buffer, pH 5.0
0.1 M Phosphate buffer, pH 7.4
0.1 M Borate buffer, pH 9.0
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic acid (TFA)
HPLC system with a C18 column
Procedure:
Sample Preparation: Prepare a stock solution of the oxime conjugate in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 10 mM.
Initiation of Hydrolysis:
In separate vials, add a small aliquot of the oxime stock solution to each of the pH buffers to achieve a final concentration of 100 µM.
Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the buffer pH and solubility.
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
Quenching (if necessary): If the hydrolysis is rapid, quench the reaction by adding an equal volume of cold acetonitrile.
HPLC Analysis:
Inject the samples onto a C18 HPLC column.
Use a suitable gradient of water/acetonitrile containing 0.1% TFA to achieve good separation of the oxime and its hydrolysis products (the parent carbonyl compound and hydroxylamine).
Monitor the elution profile using a UV detector at a wavelength where the oxime has strong absorbance.
Data Analysis:
Integrate the peak area of the remaining oxime at each time point.
Plot the natural logarithm of the oxime peak area versus time.
The negative of the slope of this plot represents the first-order rate constant (k) for hydrolysis.
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
A stability-indicating HPLC method is crucial for accurately assessing the degradation of the oxime.[5][6]
Caption: Workflow for Determining Oxime Hydrolytic Stability via HPLC.
Mechanistic Insights into pH-Dependent Hydrolysis
The hydrolysis of oximes is an acid-catalyzed process, meaning the rate of cleavage is accelerated in the presence of protons.[1][2][4] The mechanism, illustrated below, involves the initial protonation of the oxime nitrogen. This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps, ultimately leading to the cleavage of the C=N bond and the regeneration of the parent carbonyl compound and the hydroxylamine.
The superior stability of oximes compared to hydrazones stems from the higher electronegativity of the oxygen atom, which makes the nitrogen less basic and therefore less readily protonated.[2][3]
Caption: Acid-Catalyzed Hydrolysis Mechanism of an Oxime Ether.
Conclusion
The selection of a linker for applications in drug development and bioconjugation is a critical decision that directly impacts the efficacy and stability of the final product. The experimental data presented in this guide unequivocally demonstrates the superior hydrolytic stability of the oxime formed from O-(5-fluoro-2-methylbenzyl)hydroxylamine, particularly under physiological conditions. This enhanced stability, coupled with the well-established reliability of oxime chemistry, makes it an excellent candidate for applications demanding robust and long-lasting molecular constructs. The provided experimental framework serves as a reliable starting point for the rational design and rigorous evaluation of oxime-linked molecules in a variety of scientific and therapeutic contexts.
References
A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. Benchchem.
A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions. Benchchem.
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
Pettazzoni, L., Ximenis, M., Leonelli, F., Vozzolo, G., Bodo, E., Elizalde, F., & Sardon, H. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. Available at: [Link]
Hydrolytic Stability of Hydrazones and Oximes. (2008). Angewandte Chemie International Edition. Available at: [Link]
Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Available at: [Link]
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]
Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. Available at: [Link]
Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. ResearchGate. Available at: [Link]
Advanced GC-MS Protocols for Carbonyl Derivatization: A Comparative Guide on O-(5-fluoro-2-methylbenzyl)hydroxylamine
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level carbonyl compounds (aldehydes and ketones) in complex matrices. In their native state, carbonyls are notoriou...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace-level carbonyl compounds (aldehydes and ketones) in complex matrices. In their native state, carbonyls are notoriously difficult to analyze via Gas Chromatography-Mass Spectrometry (GC-MS) due to their high polarity, thermal instability, and tendency to tautomerize[1].
To bypass these issues, derivatization is mandatory. While Methoxyamine (MOX) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) have long served as the industry standards[2][3], O-(5-fluoro-2-methylbenzyl)hydroxylamine (5-F-2-MBHA) has emerged as a highly specialized, next-generation alternative[4].
This guide objectively compares the performance of 5-F-2-MBHA against traditional reagents and provides a field-proven, self-validating protocol for its implementation.
The Mechanistic Challenge: Why Move Beyond MOX and PFBHA?
The choice of derivatization reagent dictates the success of your GC-MS workflow. Every reagent carries inherent trade-offs between volatility, reaction kinetics, and mass spectral fragmentation.
Methoxyamine (MOX): MOX is the gold standard for untargeted metabolomics, often paired with MSTFA for subsequent silylation[5][6]. It effectively prevents ring formation in sugars and stabilizes
α
-keto acids[1]. The Drawback: Methoximes of short-chain aliphatic aldehydes are highly volatile. During the sample concentration phase (e.g., nitrogen blowdown), these volatile derivatives are easily lost, leading to poor recovery rates and skewed quantitative data[5].
PFBHA: PFBHA is the premier reagent for environmental air and water analysis (e.g., EPA Method 556)[7]. The pentafluorobenzyl group adds significant mass, preventing evaporative loss, and is highly electronegative, making it ideal for Electron Capture Detection (ECD)[3]. The Drawback: The bulky pentafluorophenyl ring creates massive steric hindrance, requiring extended reaction times for bulky ketones[8]. More critically, under standard 70 eV Electron Impact (EI) GC-MS, the
m/z
181 diagnostic ion (
[C6F5CH2]+
) dominates the spectrum, heavily suppressing the molecular ion (
[M]+
) and making structural elucidation of unknown carbonyls nearly impossible[3].
The 5-F-2-MBHA Advantage
O-(5-fluoro-2-methylbenzyl)hydroxylamine (CAS: 854382-99-3) hits the analytical "Goldilocks" zone[4].
Optimal Volatility: The benzyl group provides sufficient molecular weight to prevent the evaporative losses seen with MOX.
Favorable Kinetics: With only one fluorine atom and an ortho-methyl group, it presents significantly less steric bulk than PFBHA, accelerating nucleophilic attack on hindered ketones.
Superior EI-MS Dynamics: It yields a highly specific diagnostic fragment at
m/z
123 under EI conditions, while preserving a robust molecular ion signal, allowing for both ultra-sensitive Selected Ion Monitoring (SIM) and structural confirmation.
Performance Comparison Matrix
The following table summarizes the quantitative and qualitative data comparing the three primary hydroxylamine reagents.
To ensure trustworthiness, the following protocol is designed as a self-validating system. It utilizes pyridine as both a solvent and a basic catalyst, and incorporates a liquid-liquid extraction (LLE) step to isolate the non-polar oxime from the matrix[5][9].
Workflow for the extraction, 5-F-2-MBHA derivatization, and GC-MS analysis of carbonyl compounds.
Step-by-Step Methodology
1. Reagent Preparation:
Weigh 20 mg of O-(5-fluoro-2-methylbenzyl)hydroxylamine hydrochloride.
Dissolve in 1.0 mL of anhydrous pyridine. Causality: Pyridine neutralizes the hydrochloride salt, liberating the nucleophilic hydroxylamine amine group required for the reaction[5].
2. Sample Derivatization:
Transfer 100 µL of the sample extract into a 2.0 mL GC-MS autosampler vial.
Spike with 10 µL of an isotopically labeled internal standard (e.g., Acetone-
d6
) to validate extraction recovery[9].
Add 50 µL of the 5-F-2-MBHA/pyridine reagent.
Cap tightly and incubate in a thermal shaker at 60 °C for 60 minutes at 800 rpm. Causality: The elevated temperature provides the activation energy required to overcome the moderate steric hindrance of the ortho-methyl group, ensuring quantitative conversion of bulky ketones[6][10].
3. Liquid-Liquid Extraction (LLE):
Allow the vial to cool to room temperature.
Add 200 µL of GC-grade hexane and 100 µL of acidified water (0.1 M HCl).
Vortex vigorously for 30 seconds, then centrifuge at 3,000 x g for 2 minutes. Causality: Acidification protonates the excess pyridine and unreacted hydroxylamine, driving them into the aqueous phase. The highly non-polar fluorinated oxime derivative partitions cleanly into the upper hexane layer[9].
4. GC-MS Acquisition:
Transfer 150 µL of the upper hexane layer to a GC vial with a micro-insert.
Inject 1 µL splitless onto a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., SLB-5ms)[7].
Set the MS transfer line to 280 °C and the EI source to 230 °C.
Mass Spectrometry & Fragmentation Dynamics
Understanding the fragmentation pathway is critical for method development, particularly when setting up Selected Ion Monitoring (SIM) methods for trace quantification.
Under 70 eV Electron Impact, the 5-F-2-MBHA oxime undergoes a highly predictable
α
-cleavage at the C-O bond. This yields a highly stable, conjugated carbocation at
m/z
123. Because the fluorine atom strongly withdraws electron density via induction, but the ortho-methyl group stabilizes the ring via hyperconjugation, this ion is highly abundant but does not completely drain the total ion current from the parent molecular ion.
EI fragmentation pathway of 5-F-2-MBHA derivatized carbonyls yielding the m/z 123 diagnostic ion.
Data Interpretation Tip: Due to the
C=N
double bond formed during derivatization, asymmetrical carbonyls will produce two distinct chromatographic peaks (syn and anti isomers). When quantifying, it is imperative to integrate the sum of both peak areas to ensure accurate quantification[1].
References
PubChem. "O-(5-fluoro-2-methylbenzyl)hydroxylamine | C8H10FNO | CID 20595387". National Institutes of Health (NIH). Available at:[Link]
Shimadzu. "Pretreatment Procedure for metabolomics (Biological sample)". Shimadzu Europe. Available at: [Link]
The Bumbling Biochemist. "Derivatization of metabolites for GC-MS via methoximation+silylation". Available at:[Link]
National Institutes of Health (PMC). "Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry". Available at: [Link]
CORESTA. "Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry". Available at: [Link]
ACS Publications. "Feasibility of Collection and Analysis of Airborne Carbonyls by On-Sorbent Derivatization and Thermal Desorption". Analytical Chemistry. Available at: [Link]
MDPI. "Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS". Available at: [Link]